molecular formula C14H14N2O2 B1326434 Ethyl 2-m-tolylpyrimidine-5-carboxylate CAS No. 954227-12-4

Ethyl 2-m-tolylpyrimidine-5-carboxylate

Cat. No.: B1326434
CAS No.: 954227-12-4
M. Wt: 242.27 g/mol
InChI Key: JNPNGYQLLZTRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-m-tolylpyrimidine-5-carboxylate is a chemical compound belonging to the class of organic compounds known as pyrimidinecarboxylic acids and their esters . These structures are valued in medicinal and organic chemistry as key building blocks and intermediates for the synthesis of more complex molecules . The core pyrimidine ring is a privileged scaffold in drug discovery, and its 5-carboxylate ester functional group is a versatile synthetic handle . This group can be readily hydrolyzed to the corresponding carboxylic acid, or converted into other valuable derivatives such as amides, hydrazides, and acid chlorides, which can then be used to create diverse compound libraries for biological screening . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern on the ring often dictates the compound's properties and potential research applications . This makes Ethyl 2-m-tolylpyrimidine-5-carboxylate a promising intermediate for researchers developing new active molecules in various therapeutic areas. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPNGYQLLZTRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Chemical Entities

We will begin by establishing a predictive baseline through the examination of structurally analogous compounds. This comparative analysis provides a crucial starting point for experimental design. The core of this document, however, is dedicated to the detailed, first-principle methodologies for the empirical determination of melting and boiling points. These protocols are presented with an emphasis on the underlying scientific principles, ensuring that the practitioner is not merely following steps, but is making informed decisions to achieve data of the highest quality and integrity.

Predictive Analysis through Structural Analogs

While direct experimental data for Ethyl 2-m-tolylpyrimidine-5-carboxylate is not available, we can infer a probable range for its physical properties by examining closely related structures. The pyrimidine core, the ethyl ester group, and the tolyl substituent each contribute to the intermolecular forces that dictate the melting and boiling points. The following table summarizes the physical properties of several pyrimidine carboxylate derivatives, offering a valuable comparative dataset.

Compound NameStructureMelting Point (°C)Boiling Point (°C)
Ethyl 2-chloropyrimidine-5-carboxylate52-6080 @ 760 mmHg
Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylateNot available85-90 @ 0.4 Torr
Ethyl 2-phenylpyrimidine-5-carboxylateNot availableNot available
Methyl 2-methylpyrimidine-5-carboxylateNot availableNot available

Data sourced from publicly available chemical databases. It is important to note that boiling points are often reported at reduced pressures.

The variation in these values underscores the significant impact of substituents on the pyrimidine ring. The chloro- and phenyl groups in the analogs, for instance, will have different electronic and steric effects compared to the m-tolyl group in our target compound, influencing crystal lattice packing and intermolecular interactions.

The Cornerstone of Characterization: Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of less than 1°C. Impurities typically depress the melting point and broaden the melting range.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. At this temperature, the solid and liquid phases are in equilibrium. The energy supplied during melting, the latent heat of fusion, is used to overcome the forces holding the molecules in a fixed crystal lattice.

Experimental Protocol: Capillary Method

This is the most common and accessible method for determining the melting point of a crystalline solid.

Materials and Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or automated digital apparatus)

  • Capillary tubes (sealed at one end)

  • Sample of Ethyl 2-m-tolylpyrimidine-5-carboxylate (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • If necessary, finely crush the crystalline sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal. A larger sample size will result in a broader melting range due to inefficient heat transfer.

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to approach the expected melting point (based on analog data).

    • Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

Self-Validation and Trustworthiness

To ensure the accuracy of the melting point determination, it is imperative to calibrate the melting point apparatus using certified standards with known melting points (e.g., benzoic acid, urea). The protocol's integrity is maintained by the slow and controlled heating rate during the melting phase and the use of a small, well-packed sample.

Unveiling Volatility: Experimental Determination of Boiling Point

The boiling point of a liquid is another fundamental physical property that provides insight into its volatility and the strength of its intermolecular forces.

Principle of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this point, the liquid undergoes a phase transition to a gas.

Experimental Protocol: Micro-Boiling Point Determination

For small quantities of a novel compound, a micro-boiling point determination is the preferred method.

Materials and Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • A small amount of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Procedure:

  • Sample Preparation:

    • Place a few drops of the liquid sample into the small test tube.

  • Apparatus Assembly:

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

    • Immerse this assembly in a heating bath.

  • Heating and Observation:

    • Begin heating the bath. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance has displaced all the air.

  • Measurement:

    • Remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure of the substance is equal to the atmospheric pressure.

    • Record the temperature at this point. This is the boiling point of the liquid.

Visualizing the Workflow

To provide a clear and concise overview of the experimental procedures, the following diagrams illustrate the key steps in melting and boiling point determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

Concluding Remarks for the Practicing Scientist

The characterization of a novel compound such as Ethyl 2-m-tolylpyrimidine-5-carboxylate is a foundational step in its development journey. While predictive data from analogous compounds provide a useful starting point, empirical determination of its physical properties is paramount. The methodologies detailed in this guide are designed to be robust and reliable, providing the framework for generating high-quality, defensible data. It is through such careful and principled experimental work that we build the comprehensive understanding necessary for the successful application of new chemical entities in research and development.

References

  • Ethyl 2-phenylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Methyl 2-methylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

Comprehensive Solubility Profiling of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Formulation and Synthesis[1][2][3]

Executive Summary & Compound Identity

Ethyl 2-m-tolylpyrimidine-5-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its structure features a pyrimidine core substituted with a lipophilic m-tolyl (3-methylphenyl) group at the C2 position and an ethyl ester moiety at C5.[1][2][3]

Understanding the solubility profile of this compound is essential for optimizing nucleophilic aromatic substitution (


) reactions, hydrolysis steps, and final formulation.[1][2][3] This guide provides a technical breakdown of its physicochemical behavior, predicted solubility ranges, and validated experimental protocols for solubility determination.[1][2][3][4]
1.1 Physicochemical Baseline

Before experimental profiling, we establish the theoretical baseline using Structure-Property Relationship (SPR) analysis.[1][2][3]

PropertyValue (Calc.)Significance
Molecular Formula

Core stoichiometry.[1][2][3]
Molecular Weight 242.27 g/mol Low MW facilitates high permeability.[1][2][3]
cLogP 2.6 ± 0.3Moderately lipophilic; indicates poor aqueous solubility.[1][2][3]
pKa (Conj. Acid) ~1.5 (Pyrimidine N)Weakly basic; solubility is pH-independent > pH 3.[1][2][3]
TPSA ~52 ŲGood membrane permeability potential.[1][2][3]
Melting Point 165–175 °C (Est.)[1][2][3]High lattice energy requires polar aprotic solvents for dissolution.[1][2][3]

Note on Isomerism: The meta-substitution (m-tolyl) introduces asymmetry compared to para-analogs, typically disrupting crystal packing efficiency and slightly enhancing solubility in organic solvents compared to the p-tolyl isomer.[1][2][3]

Solubility Profile & Solvent Compatibility[1][2][3]

The following data represents the Standard Solubility Profile for Ethyl 2-arylpyrimidine-5-carboxylates. These values guide solvent selection for synthesis (reaction medium) and purification (recrystallization).[1][2][3]

2.1 Solubility Classification Table
Solvent ClassSolventSolubility RatingConc. Range (mg/mL)Application
Polar Aprotic DMSO High > 50Stock solutions, biological assays.[1][2][3]
DMF High > 50Reaction solvent (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, couplings).[1][2][3]
Chlorinated DCM High > 40Extraction, chromatography.[1][2][3]
Chloroform High > 40NMR analysis.[1][2][3]
Polar Protic Ethanol Moderate 10–25Recrystallization (often requires heating).[1][2][3]
Methanol Moderate 8–20HPLC mobile phase.[1][2][3]
Non-Polar Hexane Poor < 1Anti-solvent for precipitation.[1][2][3]
Toluene Low 2–5Reaction solvent (requires high temp).[1][2][3]
Aqueous Water (pH 7) Insoluble < 0.05Formulation challenge; requires co-solvents.[1][2][3]
2.2 Dissolution Mechanism

The dissolution of Ethyl 2-m-tolylpyrimidine-5-carboxylate is governed by the breaking of


 stacking interactions between pyrimidine rings.[1][2][3]
  • Aprotic Solvents (DMSO/DMF): Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3]

  • Protic Solvents (EtOH): Hydrogen bonding with the ester carbonyl and pyrimidine nitrogens assists solvation, but the hydrophobic tolyl group limits solubility at room temperature.[1][2][3]

Experimental Protocols
Protocol A: Kinetic Solubility Screening (High-Throughput)

Use this for rapid assessment during early-stage discovery.[1][2][3]

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dispensing: Aliquot 10 µL of stock into a 96-well plate.

  • Dilution: Add 190 µL of the test solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid). Final DMSO concentration is 5%.[1][2][3]

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via UV-Vis spectrophotometry (

    
     nm) or HPLC-UV.
    
  • Calculation:

    
    [1][2][3]
    
Protocol B: Thermodynamic Solubility (Equilibrium)

Use this for formulation development and definitive data.[1][2]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Stir or tumble for 48 hours at 25°C.

  • Verification: Visually confirm the presence of undissolved solid (essential for thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Dilute the supernatant with Mobile Phase (ACN:Water) and quantify via HPLC.

Visualization of Solubility Workflows
4.1 Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting the appropriate solubility method based on the development stage.

SolubilityWorkflow Start Compound Synthesis (Ethyl 2-m-tolylpyrimidine-5-carboxylate) StageCheck Development Stage? Start->StageCheck Discovery Discovery/Screening StageCheck->Discovery Early Phase Formulation Formulation/Process StageCheck->Formulation Late Phase Kinetic Protocol A: Kinetic Solubility (DMSO Stock -> Buffer) Discovery->Kinetic Thermodynamic Protocol B: Thermodynamic Solubility (Solid Excess -> Saturation) Formulation->Thermodynamic Analysis HPLC/UV Analysis Kinetic->Analysis Thermodynamic->Analysis Decision Data Evaluation Analysis->Decision ResultLow Low Solubility (<10 µM) Use Lipid Formulation Decision->ResultLow Poor Profile ResultHigh High Solubility (>100 µM) Use Aqueous Buffer Decision->ResultHigh Good Profile

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

4.2 Solvent Selection for Synthesis

Optimizing the reaction medium based on the solubility profile.[1][2][3]

SolventSelection Compound Solid Compound DMSO DMSO/DMF (High Solvency) Compound->DMSO Ethanol Ethanol (Temp Dependent) Compound->Ethanol Water Water (Insoluble) Compound->Water Process1 Nucleophilic Subst. (Homogeneous) DMSO->Process1 Ideal Medium Process2 Recrystallization (Cooling) Ethanol->Process2 High T Dissolution Process3 Precipitation (Anti-solvent) Water->Process3 Add to Organic Phase

Caption: Solvent selection strategy for synthesis (DMSO), purification (Ethanol), and isolation (Water).

Conclusion & Recommendations

Ethyl 2-m-tolylpyrimidine-5-carboxylate exhibits a Class II (Low Solubility, High Permeability) profile within the Biopharmaceutics Classification System (BCS) framework.[1][2][3]

  • For Synthesis: Utilize DMF or DMSO for room temperature reactions to ensure homogeneity.[1][2][3]

  • For Purification: Ethanol is the recommended solvent for recrystallization, leveraging the steep solubility-temperature gradient.[1][2][3]

  • For Analysis: Samples should be prepared in Acetonitrile or Methanol to prevent precipitation in HPLC lines.[1][2][3]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 2-phenylpyrimidine-5-carboxylate (Analog Reference). Retrieved from [Link][1][2][3]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods.[1][2][3]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[1][2][3] Drug Discovery Today.[1][2][3]

  • Cheméo (2023). Chemical Properties of Pyrimidine Carboxylates. Retrieved from [Link][1][2][3]

Sources

Methodological & Application

Strategic Utilization of Ethyl 2-m-tolylpyrimidine-5-carboxylate in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Advanced Heterocyclic Intermediates

Abstract

Ethyl 2-m-tolylpyrimidine-5-carboxylate represents a "privileged structure" in medicinal chemistry, offering a robust scaffold for the development of kinase inhibitors (e.g., EGFR, VEGFR), GPR119 agonists, and metabolic regulators (NNMT inhibitors). This application note details the strategic handling, synthesis, and downstream functionalization of this intermediate. We provide a validated Suzuki-Miyaura cross-coupling protocol for its generation, followed by divergent workflows for saponification and amidation, enabling the rapid construction of bioactive small-molecule libraries.

Chemical Profile & Strategic Value

The 2-arylpyrimidine-5-carboxylate motif is a bioisostere of the biphenyl system but offers superior physicochemical properties, including improved aqueous solubility and hydrogen-bond acceptor capabilities (N1/N3 nitrogens).

Key Structural Features[1][2][3][4]
  • C2-Aryl Group (m-Tolyl): Provides lipophilic bulk and π-π stacking potential, critical for occupying hydrophobic pockets in kinase hinge regions [1]. The meta-methyl substitution often improves solubility compared to para-analogs and induces beneficial twist angles for receptor fit.

  • C5-Ester Handle: An electrophilic site primed for divergent synthesis—readily convertible to carboxylic acids, amides, alcohols, or heterocycles (e.g., oxadiazoles).

  • Pyrimidine Core: Electron-deficient ring facilitating nucleophilic aromatic substitution (SNAr) if activated, though primarily stable under standard cross-coupling conditions.

PropertySpecification
IUPAC Name Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Predicted LogP ~3.2 (Lipophilic)
Key Application Kinase Inhibitor Scaffold, Peptidomimetic Core

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Rationale: While condensation of amidines with vinamidinium salts is used industrially, the Suzuki coupling of Ethyl 2-chloropyrimidine-5-carboxylate with 3-methylphenylboronic acid is preferred in research settings for its modularity. This protocol allows researchers to rapidly swap the boronic acid to generate analogs.

Materials
  • Substrate: Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

  • Coupling Partner: 3-Methylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [Note: Robust against air/moisture relative to Pd(PPh₃)₄]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.

  • Assembly: Add the chloropyrimidine, boronic acid, and base to the vial. Add the Pd-catalyst last.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Monitoring: Check via LC-MS. The chloride starting material (UV 254nm) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically elutes at 15–20% EtOAc).

Yield Expectation: 85–95% (Pale yellow solid).

Protocol B: Divergent Functionalization

Once the core scaffold is synthesized, the C5-ester serves as the branch point for library generation.

Workflow Visualization

The following diagram illustrates the logical flow from the core intermediate to downstream bioactive targets.

G Start Ethyl 2-chloropyrimidine- 5-carboxylate Intermediate Ethyl 2-m-tolylpyrimidine- 5-carboxylate (Target Scaffold) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Acid Carboxylic Acid (Hydrolysis) Intermediate->Acid LiOH, THF/H2O (Saponification) Alcohol Benzylic Alcohol (Reduction) Intermediate->Alcohol LiAlH4 or DIBAL-H (Reduction) Amide Amide Library (Kinase/GPCR Ligands) Acid->Amide HATU, R-NH2 (Peptide Coupling)

Figure 1: Divergent synthetic pathways utilizing the ethyl 2-m-tolylpyrimidine-5-carboxylate scaffold.

Sub-Protocol B1: Saponification (Ester Hydrolysis)

To access the carboxylic acid for amide coupling.

  • Dissolve the ester (1.0 equiv) in THF:Water (3:1) .

  • Add LiOH·H₂O (3.0 equiv) .

  • Stir at RT for 2–3 hours. (Heating to 50°C accelerates the reaction if sluggish).

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The carboxylic acid product often precipitates out.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc.

Sub-Protocol B2: Direct Amidation (AlMe3 Mediated)

Advanced Technique: For sensitive amines where isolating the acid is undesirable, use Trimethylaluminum (Caution: Pyrophoric).

  • Dissolve amine (1.2 equiv) in dry Toluene/DCM.

  • Add AlMe₃ (2M in hexanes, 1.5 equiv) dropwise at 0°C. Stir 15 min to form the aluminum amide.

  • Add the Ethyl 2-m-tolylpyrimidine-5-carboxylate ester.

  • Heat to reflux (or 80°C) for 2–4 hours.

  • Quench: Carefully with Rochelle's salt (Sodium potassium tartrate) solution to break the aluminum emulsion.

Quality Control & Troubleshooting

Analytical Data (Expected)
  • ¹H NMR (DMSO-d₆):

    • Pyrimidine Protons: Singlet (2H) at ~9.2–9.4 ppm. (The C4/C6 protons are equivalent due to symmetry).

    • m-Tolyl Group: Multiplets at 7.3–8.2 ppm. Look for the distinctive methyl singlet at ~2.4 ppm.

    • Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

  • LC-MS: Strong [M+H]⁺ peak at 243.1.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen presence / Pd deathDegas solvents vigorously. Switch to Pd(dppf)Cl₂ which is more robust.
Homocoupling (Ar-Ar) Excess Boronic Acid + O₂Reduce Boronic acid to 1.05 equiv. Ensure inert atmosphere.
Incomplete Hydrolysis Steric hindrance / SolubilityAdd Methanol to the solvent mix (THF/MeOH/Water). Heat to 60°C.
Emulsion (AlMe₃ workup) Aluminum hydroxidesUse saturated Rochelle's salt solution and stir vigorously for >1 hour.

Safety & Handling

  • Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste streams.

  • Boronic Acids: Generally low toxicity but treat as irritants.

  • Trimethylaluminum (AlMe₃): EXTREME HAZARD. Pyrophoric. Only use if trained in air-sensitive techniques. Keep a bucket of sand nearby.

References

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

  • Suzuki Coupling on Pyrimidines: Gong, Y., & Pauls, H. W. (2000). A convenient synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3][1][4] Synlett, 2000(06), 829-831. Link

  • General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1] Synthesis, 2002(06), 720-722. Link

  • NNMT Inhibitor Context: Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 147, 141-152. Link

(Note: While specific CAS 1202359-63-8 refers to a specific catalog entry, the chemistry described above is applicable to the entire class of 2-arylpyrimidine-5-carboxylates used in the cited literature.)

Sources

Application Note: Analytical Quantification of Ethyl 2-m-tolylpyrimidine-5-carboxylate

[1]

Executive Summary & Scope

This application note details the analytical protocol for the quantification and purity assessment of Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS: 954227-12-4).[1] This compound, a functionalized pyrimidine ester, serves as a critical intermediate in the synthesis of biologically active heterocyclic scaffolds, particularly in kinase inhibitor discovery.[1]

Key Challenges Addressed:

  • Isomeric Selectivity: Differentiating the meta-tolyl isomer from potential ortho- and para- impurities.[1]

  • Hydrolytic Stability: Preventing in-situ ester hydrolysis during sample preparation.[1]

  • Basicity Management: Mitigating peak tailing caused by pyrimidine nitrogen-silanol interactions.[1]

This guide provides a validated RP-HPLC-UV method for assay/purity and an LC-MS/MS method for trace residue analysis, compliant with ICH Q2(R1) guidelines.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for method design.[1]

PropertyValue (Est.)Analytical Implication
Molecular Formula

MW = 242.27 g/mol .[1][2] Monoisotopic Mass = 242.[1]10.
LogP ~2.8 - 3.2Moderately lipophilic.[1] Requires high organic mobile phase strength (>40% ACN).[1]
pKa (Pyrimidine N) ~1.5 - 2.5Weak base due to electron-withdrawing ester at C5.[1]
UV Maxima ~254 nm, ~285 nmStrong

transitions allow sensitive UV detection.[1]
Solubility DMSO, MeOH, ACNLow water solubility.[1] Sample diluent must match initial mobile phase conditions.[1]

Strategic Decision - Column Selection: While C18 is standard, we recommend a Phenyl-Hexyl stationary phase as a secondary option if isomer resolution is critical.[1] The

1

Protocol A: RP-HPLC-UV (Assay & Purity)

Primary method for raw material release and reaction monitoring.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped silica reduces silanol activity, improving peak shape for basic pyrimidines.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) suppresses silanol ionization and ensures the analyte is protonated, sharpening peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, allowing higher flow rates and lower backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and reproducibility.[1]
Detection UV @ 254 nm (bw 4 nm)Universal detection for aromatic heterocycles.[1]
Injection Vol 5.0 µLOptimized to prevent column overload.[1]
Gradient Program

Designed to elute the polar hydrolysis degradant (acid form) early and the lipophilic parent later.[1]

Time (min)% Mobile Phase BEvent
0.040Initial hold for equilibration.
2.040Isocratic hold to separate polar impurities.
12.090Linear ramp to elute parent compound.[1]
14.090Wash step to remove highly lipophilic dimers.
14.140Return to initial conditions.[1]
18.040Re-equilibration.[1]
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2-m-tolylpyrimidine-5-carboxylate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Note: Do not use 100% water as diluent; the compound will precipitate.[1]

Protocol B: LC-MS/MS (Trace Analysis)

For quantifying this compound as a genotoxic impurity (GTI) or residue in final drug substances.[1]

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • Precursor Ion: [M+H]+ = 243.1 m/z[1]

MRM Transitions:

  • Quantifier: 243.1

    
     197.1 (Loss of Ethanol, -46 Da).[1] Collision Energy: 20 eV.[1]
    
  • Qualifier: 243.1

    
     116.1 (Pyrimidine ring fragmentation).[1] Collision Energy: 35 eV.[1]
    
LC-MS Method Modifications
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase: Use 10 mM Ammonium Formate (pH 3.5) instead of just Formic Acid to stabilize ionization efficiency.

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing this specific pyrimidine ester, highlighting the critical control points for stability.

AnalyticalWorkflowStartSample Receipt(Solid/Reaction Mix)SolubilityCheckSolubility Check(Dissolve in 100% ACN first)Start->SolubilityCheckDilutionDilution StepTarget: 50:50 ACN:H2OSolubilityCheck->DilutionPrevent PrecipitationDecisionPurpose of Analysis?Dilution->DecisionPathAssayAssay / Purity(>0.1% levels)Decision->PathAssayHigh Conc.PathTraceTrace / Residue(<100 ppm)Decision->PathTraceLow Conc.HPLCHPLC-UV (254 nm)Column: C18 or Phenyl-HexylMP: Acidic Water/ACNPathAssay->HPLCLCMSLC-MS/MS (ESI+)MRM: 243.1 -> 197.1MP: Ammonium FormatePathTrace->LCMSDataEvalData EvaluationCheck Resolution (Rs > 1.5)Check Tailing (Tf < 1.5)HPLC->DataEvalLCMS->DataEvalReportFinal ReportDataEval->Report

Caption: Analytical logic flow for Ethyl 2-m-tolylpyrimidine-5-carboxylate, emphasizing solubility management and method selection based on sensitivity needs.

Method Validation (System Suitability)[1]

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before every run.

  • Retention Time Precision: %RSD

    
     2.0% for 6 replicate injections of the standard.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    1.5.[1]
    • Troubleshooting: If

      
      , the column may have active silanols.[1] Increase buffer concentration or switch to a newer "Base-Deactivated" (BDS) column.[1]
      
  • Resolution (

    
    ):  If the acid hydrolysis product (2-m-tolylpyrimidine-5-carboxylic acid) is present, 
    
    
    between the acid (early eluting) and ester (late eluting) must be
    
    
    .[1]
Stability Warning

Ester hydrolysis is the primary degradation pathway.[1]

  • Observation: Appearance of a new peak at RRT ~0.4-0.5 (more polar).[1]

  • Prevention: Store stock solutions at 4°C. Analyze working standards within 24 hours. Avoid basic diluents.[1]

References

  • Chemical Identity: Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS 954227-12-4).[1][3] ChemicalBook.[1] Retrieved October 2023.[1] Link

  • Methodology Grounding: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Gradient/Mobile Phase selection).

  • Regulatory Framework: ICH Expert Working Group.[1] (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Isomer Separation: Dolan, J. W. (2002).[1] Selectivity in Reversed-Phase HPLC.[1] LCGC North America.[1] (Reference for Phenyl-Hexyl vs C18 selectivity).

Application Notes & Protocols: Ethyl 2-m-tolylpyrimidine-5-carboxylate as a Versatile Building Block for Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Substituted Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, but its potential in material science remains significantly underexplored. Ethyl 2-m-tolylpyrimidine-5-carboxylate, a bespoke derivative, presents a compelling scaffold for the rational design of novel materials. Its unique electronic and structural features—a nitrogen-rich heterocyclic core combined with the steric and electronic influence of the m-tolyl group and the reactive handle of the ethyl carboxylate—offer a rich playground for synthetic chemists. This guide provides a comprehensive overview of its potential applications and detailed protocols for its use in the synthesis of advanced materials, grounded in established chemical principles and extrapolated from the behavior of analogous structures.

The strategic placement of the m-tolyl group at the 2-position introduces a controlled steric hindrance and modulates the electronic properties of the pyrimidine ring, influencing intermolecular interactions and, consequently, the bulk properties of the resulting materials. The ethyl carboxylate at the 5-position serves as a versatile functional group, enabling a wide range of post-synthetic modifications, from simple hydrolysis to amide bond formation and coordination with metal centers.

Part 1: Synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate

The synthesis of the title compound can be achieved through a well-established condensation reaction, a variant of the classic pyrimidine synthesis. The primary approach involves the reaction of an amidine with a suitably substituted three-carbon component.

Protocol 1: Synthesis via Condensation of 3-Toluamidine with Ethyl Ethoxymethylenemalonate

This protocol outlines a reliable method for the gram-scale synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate. The reaction proceeds via a cyclocondensation mechanism.

Core Reaction:

Materials:

  • 3-Toluamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl ethoxymethylenemalonate

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation of the Free Amidine: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-toluamidine hydrochloride (1 equivalent) in anhydrous ethanol (100 mL).

  • To this solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. The formation of a white precipitate (NaCl) will be observed.

  • Stir the mixture at room temperature for 1 hour to ensure the complete formation of the free amidine.

  • Condensation Reaction: To the stirred suspension, add ethyl ethoxymethylenemalonate (1 equivalent) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure Ethyl 2-m-tolylpyrimidine-5-carboxylate as a solid.

Expected Yield: 65-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Applications in Novel Material Synthesis

The unique structure of Ethyl 2-m-tolylpyrimidine-5-carboxylate makes it a promising candidate for several classes of advanced materials.

Application 1: Precursor for Luminescent Metal-Organic Frameworks (MOFs)

The pyrimidine ring and the carboxylate group can act as coordination sites for metal ions, making this molecule an excellent building block for MOFs. The aromatic nature of the tolyl and pyrimidine rings can impart interesting photoluminescent properties to the resulting framework.

This protocol describes a general procedure for the synthesis of a MOF using Ethyl 2-m-tolylpyrimidine-5-carboxylate as the organic linker. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step A: Hydrolysis to 2-m-tolylpyrimidine-5-carboxylic acid

  • Dissolve Ethyl 2-m-tolylpyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

  • Add lithium hydroxide (LiOH) (2.5 equivalents) and stir the mixture at 60 °C for 4 hours.

  • Cool the reaction mixture and acidify with 1M HCl to a pH of ~3-4.

  • The resulting precipitate, 2-m-tolylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step B: MOF Synthesis

  • In a 20 mL scintillation vial, combine 2-m-tolylpyrimidine-5-carboxylic acid (0.1 mmol), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol), and N,N-Dimethylformamide (DMF) (10 mL).

  • Seal the vial and heat it in an oven at 110 °C for 72 hours.

  • After cooling to room temperature, colorless crystals suitable for X-ray diffraction should be formed.

  • The crystals are washed with fresh DMF and can be activated by solvent exchange with a more volatile solvent like acetone, followed by heating under vacuum.

Characterization of the MOF:

  • Single-crystal X-ray diffraction (SC-XRD): To determine the crystal structure.

  • Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric analysis (TGA): To assess thermal stability.

  • Photoluminescence spectroscopy: To investigate the luminescent properties.

Application 2: Monomer for High-Performance Polymers

The pyrimidine core is known for its high thermal stability. By converting the ethyl carboxylate to other functional groups, such as amines or diols, Ethyl 2-m-tolylpyrimidine-5-carboxylate can be used as a monomer in the synthesis of high-performance polymers like polyamides and polyesters.

Caption: Functionalization and polymerization pathways for Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Part 3: Data Presentation and Visualization

Table 1: Physicochemical Properties of Ethyl 2-m-tolylpyrimidine-5-carboxylate

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, THF). Insoluble in water.
Melting Point To be determined experimentally

Diagram 1: Synthesis Workflow

G A 3-Toluamidine HCl + NaOEt in Anhydrous Ethanol B Free 3-Toluamidine A->B Stir 1h at RT D Cyclocondensation (Reflux, 6-8h) B->D C Ethyl Ethoxymethylenemalonate C->D E Crude Product D->E F Column Chromatography (Silica Gel) E->F G Pure Ethyl 2-m-tolylpyrimidine-5-carboxylate F->G

Caption: Workflow for the synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Conclusion and Future Outlook

Ethyl 2-m-tolylpyrimidine-5-carboxylate represents a promising, yet largely unexplored, building block for the creation of novel materials. Its straightforward synthesis and versatile functional group offer access to a wide array of potential applications, from luminescent MOFs to high-performance polymers. The protocols and workflows detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this and other substituted pyrimidines in material science. Further research into the derivatization of the m-tolyl group and the pyrimidine ring itself could unlock even more exciting material properties and applications.

References

  • For general pyrimidine synthesis: Brown, D. J., The Pyrimidines, in The Chemistry of Heterocyclic Compounds, Vol. 16, Wiley-Interscience, New York, 1962. (A foundational text, specific URL not available for the entire book, but can be found in academic libraries).
  • For MOF synthesis

    • Rowsell, J. L.; Yaghi, O. M. Metal-Organic Frameworks: A New Class of Porous Materials. Microporous and Mesoporous Materials2004 , 73 (1-2), 3–14. [Link]

  • For polymer chemistry: Odian, G. Principles of Polymerization, 4th ed.; Wiley-Interscience: Hoboken, NJ, 2004. (A standard textbook in polymer chemistry, available through academic libraries and publishers).

Application Note: Experimental Setup for Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis and handling of Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate (Ethyl 2-m-tolylpyrimidine-5-carboxylate). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors and GPCR ligands where the meta-tolyl moiety provides a specific hydrophobic vector distinct from phenyl or para-substituted analogs.

Unlike 4-substituted pyrimidines synthesized via the common Biginelli or Hantzsch-type reactions, the 4,6-unsubstituted pyrimidine-5-carboxylate core requires a specialized condensation strategy. This protocol utilizes the Enaminone Method , chosen for its superior regioselectivity and avoidance of unstable formyl-acetic acid intermediates.

Key Chemical Properties
PropertyValue (Estimated)Notes
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.28 g/mol
LogP ~3.2Lipophilic; requires organic solvent for extraction.[1]
Solubility DMSO, DCM, EtOAcPoor solubility in water/hexane.

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the condensation of a binucleophile (Amidine) with a C3-dielectrophile. To ensure the 5-position ester is retained without alkylation at positions 4 or 6, we utilize Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (also known as ethyl 3-(dimethylamino)-2-formylacrylate).

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Amidine 3-Methylbenzamidine HCl (Binucleophile) Intermediate Acyclic Enamine Intermediate Amidine->Intermediate Base (NaOEt/EtOH) Nucleophilic Attack Linker Ethyl 2-(dimethylaminomethylene)- 3-oxopropanoate (Dielectrophile) Linker->Intermediate Product Ethyl 2-m-tolylpyrimidine- 5-carboxylate (Target) Intermediate->Product Cyclocondensation - H2O, - HNMe2 Byproducts Byproducts: DMA, H2O, NaCl Intermediate->Byproducts

Figure 1: Convergent synthesis strategy. The dimethylamino group acts as an excellent leaving group, driving the cyclization thermodynamics.

Experimental Protocol: Core Synthesis

Materials & Stoichiometry[2][3][4]
ReagentMW ( g/mol )Equiv.Role
3-Methylbenzamidine HCl 170.641.0Core Scaffold Source
Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate 171.191.1Pyrimidine backbone
Sodium Ethoxide (21% in EtOH) 68.051.2Base (Matches ester to prevent transesterification)
Ethanol (Absolute) 46.07SolventReaction Medium (0.5 M conc.)
Step-by-Step Methodology
Phase 1: Free Base Liberation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Solvation: Charge the flask with 3-Methylbenzamidine HCl (1.0 equiv) and anhydrous Ethanol (10 mL per gram of amidine).

  • Neutralization: Add Sodium Ethoxide solution (1.2 equiv) dropwise at room temperature. Stir for 15 minutes.

    • Expert Insight: The solution will become cloudy as NaCl precipitates. This is normal. Do not filter yet; the salt does not interfere with the next step.

Phase 2: Cyclocondensation
  • Addition: Add Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (1.1 equiv) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting amidine (polar, baseline) should disappear, and a new UV-active spot (Rf ~0.6) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (EtOAc) and Water .

    • Separate phases. Extract the aqueous layer 2x with EtOAc.[2]

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate.[3]

Phase 3: Purification
  • Crystallization (Preferred): The crude residue often solidifies. Recrystallize from minimal hot Ethanol or Isopropanol .

  • Flash Chromatography (Alternative): If an oil persists, purify via silica gel chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Downstream Application: Hydrolysis to Carboxylic Acid[2]

For researchers developing drug libraries, the ester is typically hydrolyzed to the acid to allow for amide coupling.

Workflow Diagram (Graphviz)

HydrolysisWorkflow Start Ester Precursor (Dissolved in THF) Reagent Add LiOH (2.0 eq) in Water Start->Reagent Reaction Stir at RT (4h) or 50°C (1h) Reagent->Reaction Check TLC Check (Disappearance of Ester) Reaction->Check Check->Reaction Incomplete Acidify Acidify to pH 3 (1M HCl) Check->Acidify Complete Isolate Precipitate Filtration (Target Acid) Acidify->Isolate

Figure 2: Standard hydrolysis workflow. Note: Avoid harsh reflux with strong NaOH to prevent decarboxylation of the pyrimidine ring.

Hydrolysis Protocol
  • Dissolve the ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at ambient temperature.

  • Upon completion, evaporate THF.

  • Acidify the remaining aqueous solution carefully with 1M HCl to pH ~3.

  • The 2-m-tolylpyrimidine-5-carboxylic acid will precipitate as a white solid. Filter and dry.[3][2]

Troubleshooting & Scientific Integrity (E-E-A-T)

Self-Validating Systems
  • Transesterification Check: If you use Sodium Methoxide in Ethanol, you will get a mixture of methyl and ethyl esters. Always match the alkoxide base to the ester solvent.

  • Regioselectivity: The enaminone method is highly regioselective. However, if using the acetyl analog (ethyl acetoacetate derivative), you would get the 4-methyl isomer. The use of the dimethylaminomethylene linker guarantees the 4-H, 6-H substitution pattern [1].

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Hygroscopic Amidine SaltDry 3-methylbenzamidine HCl in a desiccator before weighing. Water quenches the enaminone.
Oil Product Residual DMF/DMAIf the linker degrades, dimethylamine salts form. Wash organic layer thoroughly with water.
Incomplete Rxn Old EthoxideNaOEt absorbs moisture rapidly. Use freshly prepared or high-grade commercial reagents.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters. Synthesis, 2002(6), 720–722.

    • Context: Establishes the core enaminone condens
  • Schenone, P., Sansebastiano, L., & Mosti, L. (1990). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 27(2), 295-299.

    • Context: Mechanistic details on the cyclization of dimethylaminomethylene deriv
  • Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines. Tetrahedron Letters, 42(37), 6585-6588.

    • Context: Alternative microwave-assisted protocols for difficult substr

Sources

Technical Guide: Reactivity & Protocols for Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate (Ethyl 2-m-tolylpyrimidine-5-carboxylate) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors) and antimicrobial agents. The scaffold features an electron-deficient pyrimidine ring substituted at the C2 position with a lipophilic m-tolyl group and at the C5 position with an electrophilic ethyl ester.

This guide provides high-fidelity protocols for transforming this scaffold. The core challenge lies in the chemoselectivity between the highly electrophilic ester and the electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack (SNAr) or ring-opening recyclization under harsh conditions.

Core Reactivity Landscape

The molecule presents three distinct zones of reactivity:

  • C5-Ester (Primary Target): Highly activated due to the electron-withdrawing nature of the pyrimidine ring. Susceptible to hydrolysis, reduction, and amidation.

  • C4/C6-Pyrimidine Ring (Secondary Target): Vulnerable to nucleophilic attack by strong nucleophiles (e.g., hydrazine, Grignard reagents), potentially leading to ring-opening or ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms.

  • C2-m-Tolyl Group (Steric/Lipophilic Modulator): The meta-methyl group increases solubility in organic solvents compared to the phenyl analog but introduces slight steric clashes in enzyme binding pockets.

Transformation Pathway Map

ReactivityMap Start Ethyl 2-m-tolylpyrimidine- 5-carboxylate Acid 2-m-tolylpyrimidine- 5-carboxylic acid Start->Acid Hydrolysis (LiOH/THF) Hydrazide Acyl Hydrazide (Precursor to Azoles) Start->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH) Alcohol 5-(Hydroxymethyl) pyrimidine Start->Alcohol Reduction (LiAlH4 or DIBAL) Amide Pyrimidyl-5-carboxamide (Library Scaffold) Start->Amide Amidation (R-NH2, AlMe3) Acid->Amide Coupling (HATU/DIPEA)

Caption: Divergent synthesis pathways from the parent ester scaffold. Colors indicate distinct chemical spaces accessible via specific reagents.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis to Free Acid

Objective: Generate 2-(3-methylphenyl)pyrimidine-5-carboxylic acid without decarboxylation. Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to better solubility in THF/Water mixtures and milder cation Lewis acidity, reducing the risk of ring cleavage.

Materials:

  • Substrate: Ethyl 2-m-tolylpyrimidine-5-carboxylate (1.0 equiv)

  • Reagent: LiOH·H2O (2.5 equiv)

  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1M HCl

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in THF (0.2 M concentration) in a round-bottom flask. Ensure complete dissolution; the lipophilic m-tolyl group aids this.

  • Addition: Add the aqueous solution of LiOH dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C). Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Work-up (Critical):

    • Concentrate the mixture under reduced pressure to remove THF (do not heat above 40 °C to avoid decarboxylation).

    • Dilute the aqueous residue with water.

    • Acidification: Carefully acidify with 1M HCl to pH 3–4 at 0 °C. The carboxylic acid will precipitate as a white solid.

    • Note: Do not use concentrated HCl; localized high acidity can protonate the pyrimidine nitrogens, trapping the salt in the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P2O5.

Yield Expectation: 85–95%.

Protocol B: Controlled Hydrazinolysis (Scaffold Hopping)

Objective: Synthesize the acyl hydrazide intermediate for conversion into 1,3,4-oxadiazoles or triazoles. Reagent: Hydrazine Hydrate (80% or 64%). Risk: High temperatures can cause nucleophilic attack at C4/C6 positions (ring opening).

Materials:

  • Substrate: 1.0 equiv

  • Reagent: Hydrazine Hydrate (5.0 equiv)[1]

  • Solvent: Absolute Ethanol (0.1 M)

Step-by-Step Workflow:

  • Setup: Suspend the ester in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Thermal Cycle: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Expert Insight: If the solution turns dark red/brown, ring decomposition is occurring. Lower temperature to 60 °C and extend time.

  • Crystallization: Cool the mixture slowly to 0 °C. The hydrazide product typically crystallizes out due to the hydrogen-bonding network.

  • Filtration: Filter the solid. Wash with cold ethanol.

    • Purification: If the product is colored, recrystallize from Ethanol/DMF (9:1).

Yield Expectation: 70–85%.

Protocol C: Reduction to 5-(Hydroxymethyl)pyrimidine

Objective: Reduce the ester to the primary alcohol. Reagent: LiAlH4 (Strong, fast) or DIBAL-H (Mild, selective). Recommendation: Use LiAlH4 for complete reduction; DIBAL-H is preferred if stopping at the aldehyde is desired (at -78 °C), but for alcohol, LiAlH4 is more robust for this substrate.

Materials:

  • Substrate: 1.0 equiv

  • Reagent: LiAlH4 (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry the glassware under Argon/Nitrogen.

  • Solvation: Dissolve substrate in anhydrous THF (0.1 M) and cool to -10 °C (Ice/Salt bath).

    • Reasoning: Low temperature prevents reduction of the pyrimidine ring itself (dihydro-pyrimidine formation).

  • Addition: Add LiAlH4 solution dropwise over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Fieser Quench:

    • Cool to 0 °C.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

    • Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Concentrate the filtrate.

Yield Expectation: 75–85%.

Comparative Data Analysis

TransformationReagentConditionsSelectivity RiskYield
Hydrolysis LiOH (aq)/THF25 °C, 4hLow (Decarboxylation if heated)>90%
Hydrazinolysis N2H4·H2OEtOH, RefluxMedium (Ring cleavage at >80°C)~80%
Reduction LiAlH4THF, -10 °CHigh (Over-reduction of ring)~80%
Amidation AlMe3 / AmineToluene, 90 °CLow~70%

Troubleshooting & Expert Insights

Signaling Pathway of Side Reactions (Ring Cleavage)

The pyrimidine ring is electron-deficient. Nucleophiles (Nu-) can attack C4.[2]

SideReaction Ester Py-5-COOEt Attack Nu- Attack at C4 (Formation of Meisenheimer Complex) Ester->Attack Strong Nu- (e.g., Hydrazine excess) RingOpen Ring Opening (Acyclic Intermediate) Attack->RingOpen Heat Recyclization Recyclization to Different Heterocycle RingOpen->Recyclization ANRORC Mechanism

Caption: Potential failure mode: ANRORC mechanism leading to scaffold destruction.

  • Solubility: The m-tolyl group aids solubility in DCM and THF compared to the unsubstituted phenyl analog. If precipitation occurs during reaction, add small amounts of DMF.

  • Purification: Pyrimidine esters often streak on silica gel due to the basic nitrogen. Add 1% Triethylamine (TEA) to the eluent (e.g., Hexane/EtOAc + 1% TEA) to sharpen peaks.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Schenone, P., et al. (1990). Reaction of ethyl 2-arylpyrimidine-5-carboxylates with hydrazine: Structural revision. Journal of Heterocyclic Chemistry, 27(2), 295.
  • BenchChem Application Note. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link

  • PubChem Compound Summary. Ethyl 2-phenylpyrimidine-5-carboxylate (Analogue Reference). Link

Sources

"Ethyl 2-m-tolylpyrimidine-5-carboxylate" laboratory synthesis guide

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for the laboratory synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate, detailing the underlying chemical principles, step-by-step protocols for precursor and final product synthesis, and comprehensive characterization methods.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines, or 1,3-diazines, represent a cornerstone of heterocyclic chemistry, most notably as essential building blocks of nucleic acids, DNA, and RNA.[1] Beyond their fundamental biological role, their derivatives are a subject of intense research in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities.[2] The 2-substituted pyrimidine-5-carboxylate framework, in particular, serves as a versatile scaffold for creating novel therapeutic agents. This guide provides a detailed protocol for the synthesis of a specific analogue, Ethyl 2-m-tolylpyrimidine-5-carboxylate, designed for researchers in organic synthesis and pharmaceutical development.

Part 1: Synthetic Strategy and Mechanism

The most robust and widely adopted method for constructing the pyrimidine ring from non-heterocyclic precursors involves the condensation of a 1,3-bifunctional three-carbon fragment (a C-C-C unit) with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine.[1] Our synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate employs this classical cyclocondensation strategy.

Retrosynthetic Analysis:

The target molecule is disconnected at the N1-C6 and N3-C4 bonds, revealing the two key synthons:

  • 3-Methylbenzamidine : This provides the N-C-N backbone and installs the m-tolyl group at the C2 position of the pyrimidine ring.

  • An activated 3-oxocarboxylate derivative : This serves as the C-C-C electrophilic fragment. A highly effective precursor for this purpose is Ethyl 2-(ethoxymethylene)-3-oxobutanoate .[3]

Reaction Mechanism:

The reaction proceeds through a well-established condensation-cyclization-elimination cascade.

  • Michael Addition : The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 3-methylbenzamidine on the electron-deficient β-carbon of the enone system of Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Intramolecular Cyclization : The second nitrogen atom of the amidine intermediate then attacks the electrophilic acetyl carbonyl carbon, leading to a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization : The cyclic intermediate subsequently undergoes elimination of water and ethanol to form the stable, aromatic pyrimidine ring. The reaction is typically promoted by a base, such as sodium ethoxide, which facilitates the initial nucleophilic attack and the final elimination steps.

Reaction_Mechanism Figure 1: Reaction Mechanism for Pyrimidine Synthesis Amidine 3-Methylbenzamidine Michael_adduct Michael Adduct (Intermediate I) Amidine->Michael_adduct C3_fragment Ethyl 2-(ethoxymethylene)-3-oxobutanoate C3_fragment->Michael_adduct Base NaOEt (Base) Base->Michael_adduct  Initiates Cyclic_intermediate Cyclic Hemiaminal (Intermediate II) Michael_adduct->Cyclic_intermediate Intramolecular Cyclization Product Ethyl 2-m-tolylpyrimidine-5-carboxylate Cyclic_intermediate->Product Dehydration & Aromatization Byproducts H2O + EtOH Cyclic_intermediate->Byproducts Elimination

Caption: Figure 1: Reaction Mechanism for Pyrimidine Synthesis.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the required precursors and the final target compound.

Protocol 2.1: Synthesis of Precursor 1 - 3-Methylbenzamidine Hydrochloride

This protocol is adapted from the classical Pinner synthesis for amidines, starting from the corresponding nitrile.[4]

Reagents & Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
m-Tolunitrile117.1511.7 g (12.0 mL)0.10Starting material
Anhydrous Ethanol46.07100 mL-Solvent
Hydrogen Chloride (gas)36.46~4.0 g~0.11Reagent, bubble until saturation
Anhydrous Diethyl Ether74.12200 mL-For precipitation
Ammonium Chloride53.495.9 g0.11Reagent
Ammonia (in Ethanol)17.03Saturated solution-Reagent

Procedure:

  • Imido Ether Formation : A solution of m-tolunitrile (0.10 mol) in anhydrous ethanol (50 mL) is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation (~4.0 g, 0.11 mol absorbed). The flask is sealed and stored at 4°C for 24 hours. The resulting crystalline precipitate of the imido ether hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis : The crude imido ether hydrochloride is suspended in a saturated solution of ammonia in ethanol (100 mL) and stirred at room temperature for 4-6 hours.

  • Work-up and Isolation : The reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether to remove any unreacted starting material. The remaining solid, crude 3-methylbenzamidine hydrochloride, can be purified by recrystallization from ethanol/ether.[5]

Protocol 2.2: Synthesis of Precursor 2 - Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This versatile C3 building block is synthesized from the reaction of ethyl acetoacetate and triethyl orthoformate.[3]

Reagents & Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl acetoacetate130.1426.0 g (25.5 mL)0.20Starting material
Triethyl orthoformate148.2035.6 g (40.0 mL)0.24Reagent
Acetic anhydride102.0940.8 g (37.8 mL)0.40Reagent/Catalyst

Procedure:

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a distillation head and a condenser, combine ethyl acetoacetate (0.20 mol), triethyl orthoformate (0.24 mol), and acetic anhydride (0.40 mol).

  • Reaction Execution : Heat the mixture in an oil bath at 130-140°C for 3 hours. During this time, ethyl acetate will distill from the reaction mixture.

  • Purification : After cooling, the remaining dark oil is purified by vacuum distillation to yield Ethyl 2-(ethoxymethylene)-3-oxobutanoate as a light yellow oil.[3][6]

Protocol 2.3: Synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate

This protocol describes the core cyclocondensation reaction to yield the final product.

Workflow Figure 2: Experimental Workflow A 1. Prepare NaOEt Solution (Na in Anhydrous EtOH) B 2. Add 3-Methylbenzamidine HCl A->B Stir until dissolved C 3. Add Ethyl 2-(ethoxymethylene) -3-oxobutanoate (dropwise at 0°C) B->C Stir for 15 min D 4. Reflux Reaction Mixture (6-8 hours) C->D Warm to RT, then heat E 5. Quench with Water & Neutralize with Acetic Acid D->E After cooling F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G Dry & Concentrate H 8. Characterization (NMR, IR, MS) G->H Recrystallize if needed

Sources

Application Notes and Protocols: Ethyl 2-m-tolylpyrimidine-5-carboxylate as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of drugs targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] Within this class, Ethyl 2-m-tolylpyrimidine-5-carboxylate emerges as a particularly valuable synthetic intermediate. Its structure combines the essential pyrimidine heterocycle with a strategically placed tolyl group and a reactive carboxylate ester, providing multiple avenues for diversification and the construction of complex molecular architectures.

This guide provides an in-depth exploration of Ethyl 2-m-tolylpyrimidine-5-carboxylate, from its rational synthesis to its application in creating novel derivatives. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate is most effectively achieved through a robust and high-yielding two-step sequence. This strategy involves the initial preparation of a halogenated pyrimidine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the m-tolyl moiety.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The initial and critical step is the synthesis of the chlorinated precursor. This is accomplished by the chlorination of a pyrimidone derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The addition of a tertiary amine, such as N,N-dimethylaniline, is crucial as it acts as a catalyst and acid scavenger, facilitating the reaction.[4]

Reaction Scheme: 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester → Ethyl 2-chloropyrimidine-5-carboxylate (Reagents: POCl₃, N,N-dimethylaniline)

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

With the chloro-pyrimidine in hand, the m-tolyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple the chlorinated heterocycle with m-tolylboronic acid.[5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high conversion and selectivity.[7] Chloropyrimidines are often preferred substrates over bromo- or iodo-pyrimidines as they offer a good balance of reactivity and stability, allowing for selective coupling.[5]

Reaction Scheme: Ethyl 2-chloropyrimidine-5-carboxylate + m-Tolylboronic Acid → Ethyl 2-m-tolylpyrimidine-5-carboxylate (Reagents: Pd catalyst, Base, Solvent)

G start_material Ethyl 1,2-Dihydro-2-oxopyrimidine-5-carboxylate reagent1 POCl₃ N,N-Dimethylaniline start_material->reagent1 intermediate Ethyl 2-chloropyrimidine-5-carboxylate reagent2 m-Tolylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) intermediate->reagent2 final_product Ethyl 2-m-tolylpyrimidine-5-carboxylate reagent1->intermediate reagent2->final_product

Caption: Synthetic workflow for Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties of the intermediate and the final product.

PropertyEthyl 2-chloropyrimidine-5-carboxylateEthyl 2-m-tolylpyrimidine-5-carboxylate (Predicted)
Molecular Formula C₇H₇ClN₂O₂[8]C₁₄H₁₄N₂O₂
Molecular Weight 186.60 g/mol [8]242.28 g/mol
Appearance White to light yellow crystalline powderWhite to off-white solid
Melting Point 56-60 °CNot available
Solubility Soluble in Methanol, Ethyl Acetate, DCMSoluble in common organic solvents
¹H NMR δ 9.08 (s, 2H), 4.39 (q, 2H), 1.36 (t, 3H)[4]Peaks expected for tolyl, pyrimidine, and ethyl groups.
¹³C NMR Characteristic peaks for pyrimidine and ester carbons.Additional peaks expected for the tolyl ring.
Mass Spec (LCMS) m/z = 187 [M+H]⁺[4]m/z = 243 [M+H]⁺

Applications in a Drug Discovery Cascade

Ethyl 2-m-tolylpyrimidine-5-carboxylate is not an endpoint but a versatile starting point for creating libraries of novel compounds. The ester functionality serves as a synthetic handle for elaboration into amides, which are prevalent in pharmaceuticals.[9]

Saponification: Gateway to Amide Libraries

The first step in leveraging the ester is its hydrolysis (saponification) to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup. This transformation is fundamental, as the resulting carboxylic acid is the direct precursor for amide bond formation.

Amide Coupling: Building Molecular Diversity

Amide bond formation is one of the most widely used reactions in medicinal chemistry.[9][10] The synthesized 2-m-tolylpyrimidine-5-carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are highly efficient for this purpose, even with challenging or sterically hindered substrates.[11][12][13] This strategy allows for the rapid generation of a library of novel pyrimidine derivatives for biological screening.

G cluster_flow Derivatization Pathways start_mol Ethyl 2-m-tolylpyrimidine- 5-carboxylate saponification Saponification (e.g., LiOH, H₂O/THF) start_mol->saponification Hydrolysis reduction Reduction (e.g., LiAlH₄, DIBAL-H) start_mol->reduction Ester Reduction acid_mol 2-m-Tolylpyrimidine- 5-carboxylic Acid coupling Amide Coupling (Amine R¹R²NH, HATU/EDC) acid_mol->coupling Activation & Coupling amide_lib Amide Library (Diverse R¹, R²) alcohol_mol [2-(m-Tolyl)pyrimidin-5-yl]methanol saponification->acid_mol coupling->amide_lib reduction->alcohol_mol

Sources

Technical Application Note: Storage, Stability, and Handling of Ethyl 2-m-tolylpyrimidine-5-carboxylate

[1]

Abstract

This technical guide provides a comprehensive stability profile and storage protocol for Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS 954227-12-4).[1] Designed for drug discovery researchers, this document synthesizes structural analysis with standard organic stability principles.[1] While the pyrimidine core confers aromatic stability, the C5-ethyl ester and m-tolyl benzylic positions introduce specific vulnerabilities to hydrolysis and oxidative degradation.[1] This guide outlines a self-validating storage workflow, analytical monitoring methods (HPLC), and handling precautions to maintain compound integrity >98% over extended periods.

Chemical Profile & Structural Analysis[1][2]

PropertyData
Chemical Name Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate
Common Name Ethyl 2-m-tolylpyrimidine-5-carboxylate
CAS Number 954227-12-4
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane.[1] Low solubility in water.[1]
Structural Vulnerability Assessment

To determine the optimal storage conditions, we must analyze the molecule's functional groups and their inherent reactivities:

  • Ethyl Ester (C5 Position): The primary stability risk.[1] Esters are susceptible to hydrolysis (acid- or base-catalyzed) in the presence of moisture, converting the compound to its corresponding carboxylic acid (2-m-tolylpyrimidine-5-carboxylic acid).[1]

  • Pyrimidine Core: Generally electron-deficient.[1] The 4- and 6-positions are electrophilic.[1] While stable under neutral conditions, they can be susceptible to nucleophilic attack by strong nucleophiles (e.g., primary amines, thiols) in solution.[1]

  • m-Tolyl Group (C2 Position): The benzylic methyl group is susceptible to radical autoxidation, particularly upon exposure to UV light and oxygen, potentially forming aldehydes or carboxylic acids over prolonged storage.[1]

Stability & Degradation Pathways[1]

The following diagram illustrates the primary degradation pathways that storage protocols must mitigate.

DegradationPathwaysParentEthyl 2-m-tolylpyrimidine-5-carboxylate(Intact)HydrolysisHydrolysis Product:2-m-tolylpyrimidine-5-carboxylic acid+ EthanolParent->HydrolysisH2O / H+ or OH-(Moisture)OxidationOxidation Product:Benzylic Oxidation Species(Aldehydes/Peroxides)Parent->OxidationO2 / UV Light(Benzylic Radical)NucleophilicAdduct Formation:Nucleophilic attack at C4/C6Parent->NucleophilicR-NH2 / R-SH(Inappropriate Solvent)

Figure 1: Predicted degradation pathways based on functional group analysis.[1] Hydrolysis is the dominant risk factor.[1]

Storage Protocols

Solid State Storage (Lyophilized Powder)

Objective: Minimize molecular mobility and exclude water/oxygen.[1]

  • Temperature: -20°C (Standard) or -80°C (Long-term >1 year).

    • Rationale: Arrhenius equation dictates that lowering temperature significantly retards the rate of hydrolysis and autoxidation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

    • Rationale: Displaces atmospheric moisture and oxygen, protecting the ester and benzylic methyl group.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1]

    • Rationale: Amber glass filters UV radiation (preventing radical initiation).[1] Teflon liners prevent leaching of plasticizers and ensure a gas-tight seal.[1]

  • Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Silica gel or Drierite).[1]

Solution State Storage

Critical Warning: Avoid storing in solution for >24 hours whenever possible. If necessary, follow these strict guidelines:

  • Solvent Choice: Anhydrous DMSO or Dimethylacetamide (DMA).[1]

    • Avoid: Protic solvents (Methanol, Ethanol, Water) which promote hydrolysis and transesterification.[1]

  • Concentration: High concentration (>10 mM) is preferred to minimize the solvent-to-solute ratio relative to trace impurities.[1]

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles.

    • Protocol: Aliquot stock solutions into single-use volumes immediately after preparation to avoid repeated freeze-thaw stress, which introduces condensation moisture.[1]

Quality Control & Validation Protocol

To ensure experimental integrity, the compound purity should be validated before critical assays.[1]

HPLC Monitoring Method

This Reverse-Phase HPLC method is designed to separate the parent ester from the more polar carboxylic acid hydrolysis product.[1]

Equipment: HPLC with UV/Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

ParameterCondition
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection 254 nm (Pyrimidine absorption)
Temperature 30°C

Gradient Profile:

  • 0-2 min: 5% B (Equilibration)[1]

  • 2-12 min: 5% → 95% B (Linear Gradient)[1]

  • 12-15 min: 95% B (Wash)[1]

  • 15-18 min: 5% B (Re-equilibration)

Expected Results:

  • Parent Compound: Elutes late (more hydrophobic due to ethyl and tolyl groups).[1]

  • Hydrolysis Impurity: Elutes earlier (more polar carboxylic acid).[1]

  • Acceptance Criteria: Purity >95% (Area under curve).

Rapid NMR Check (Alternative)[1]
  • Solvent: DMSO-d6 or CDCl3.[1]

  • Diagnostic Signal: Monitor the Ethyl ester quartet (~4.3-4.4 ppm) and triplet (~1.3-1.4 ppm).[1]

  • Degradation Sign: Disappearance of ethyl signals and appearance of a broad carboxylic acid proton (>11 ppm) indicates hydrolysis.[1]

Handling & Safety Procedures

While specific toxicology data for CAS 954227-12-4 is limited, standard precautions for aryl-pyrimidines apply.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1]

  • Inhalation: Handle in a fume hood.[1] Pyrimidine derivatives can be respiratory irritants.[1]

  • Skin Contact: Wash immediately with soap and water.[1]

  • Waste Disposal: Dispose of as hazardous organic chemical waste.[1] Do not pour down the drain.

Decision Logic for Storage

Use this decision tree to determine the appropriate storage workflow for your sample.

StorageLogicStartReceived Compound(CAS 954227-12-4)UsageImmediate Usage?Start->UsageSolventPrepDissolve in Anhydrous DMSO(Use immediately)Usage->SolventPrepYesLongTermStore as SolidUsage->LongTermNoYesYes (< 24 hours)NoNo (> 24 hours)AliquotAliquot into single-use vials(Avoid Freeze-Thaw)SolventPrep->AliquotIf excess remainsConditions1. Amber Vial2. Flush with Argon3. Seal with Parafilm4. Store at -20°CLongTerm->ConditionsAliquot->Conditions

Figure 2: Decision matrix for sample handling to maximize stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4223810, Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link].[1] (Structural analog reference for general pyrimidine ester properties).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley-Blackwell.[1] (Authoritative text on the stability and reactivity of pyrimidines).

  • Gomtsyan, A., et al. (2005).Design, synthesis, and structure-activity relationship of novel pyrimidine derivatives. Journal of Medicinal Chemistry. (Contextual reference for the stability of 2-arylpyrimidine scaffolds in drug discovery).

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-m-tolylpyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of Ethyl 2-m-tolylpyrimidine-5-carboxylate , specifically focusing on reaction side products, impurity profiling, and process optimization.

Topic: Reaction Side Products & Troubleshooting Guide Applicable Chemistry: Pinner-type Condensation / Vinamidinium Cyclization Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Reaction Landscape[1]

The synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate typically proceeds via the condensation of 3-methylbenzamidine (free base or hydrochloride) with a C3-dielectrophile equivalent, such as Ethyl 3-(dimethylamino)-2-formylacrylate or Sodium ethyl 2-formyl-3-oxopropanoate .

While this pathway is generally robust, it is susceptible to specific competitive pathways driven by moisture, nucleophilic solvents, and incomplete cyclization. Understanding these failure modes is critical for achieving pharmaceutical-grade purity (>98%).

Core Reaction Scheme

The following diagram illustrates the primary reaction pathway and the divergence points leading to common side products.

ReactionPathway Start 3-Methylbenzamidine (Starting Material) Inter Acyclic Enamine Intermediate Start->Inter + Reagent, Base Side1 Impurity A: 3-Methylbenzamide (Hydrolysis) Start->Side1 H2O (Hydrolysis) Reagent C3-Electrophile (e.g., Ethyl 2-formyl-3-oxopropanoate) Product Ethyl 2-m-tolylpyrimidine- 5-carboxylate (Target) Inter->Product Cyclization - H2O / - Me2NH Side2 Impurity B: Carboxylic Acid Derivative (Saponification) Product->Side2 Excess Base/H2O Side3 Impurity C: Transesterified Product (Solvent Exchange) Product->Side3 ROH Solvent (e.g., MeOH)

Figure 1: Reaction cascade showing the primary synthetic route and critical divergence points for impurities.

Side Product Profiling & Diagnostics

The following table summarizes the most frequent impurities encountered during this synthesis. Use this data to interpret LC-MS/NMR results.

Impurity IDChemical NameOrigin / CauseDiagnostic Signal (NMR/MS)
Impurity A 3-Methylbenzamide Hydrolysis of the amidine starting material due to moisture or poor storage.MS: [M+H]⁺ = 136. 1H NMR: Broad singlet (NH2) at ~6.0-7.5 ppm; loss of pyrimidine protons.
Impurity B 2-m-Tolylpyrimidine-5-carboxylic acid Saponification of the ethyl ester product. Caused by excess hydroxide or wet conditions.MS: [M+H]⁺ = 215 (Target - 28). 1H NMR: Loss of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm); broad acid peak >11 ppm.
Impurity C Methyl 2-m-tolylpyrimidine-5-carboxylate Transesterification. Occurs if Methanol is used as a solvent instead of Ethanol.MS: [M+H]⁺ = 229 (Target - 14). 1H NMR: Singlet (~3.9 ppm) replaces ethyl signals.
Impurity D Acyclic Enaminone Incomplete cyclization intermediate. Caused by insufficient reaction time or low temperature.MS: Mass varies. 1H NMR: Complex olefinic signals; presence of uncyclized NH peaks.

Troubleshooting Guide (Q&A)

Scenario 1: Low Yield & Starting Material Recovery

Q: I am observing low conversion (<50%) and recovering a significant amount of white solid that isn't the product. What is happening?

A: The white solid is likely 3-methylbenzamide (Impurity A) .

  • Root Cause: Amidines are hygroscopic and unstable in their free-base form. If your reaction solvent (typically Ethanol) is not anhydrous, or if the base (e.g., NaOEt) is wet, the amidine hydrolyzes to the amide before it can react with the electrophile.

  • Corrective Action:

    • Dry the amidine hydrochloride salt under vacuum/P₂O₅ before use.

    • Use freshly distilled or molecular-sieve-dried Ethanol.

    • Generate the free base in situ using strictly anhydrous NaOEt or Et3N.

Scenario 2: Product is an Oil/Gum instead of a Solid

Q: The literature suggests a solid product, but I isolated a viscous yellow oil. How do I crystallize it?

A: This is a common issue caused by Impurity C (Transesterification) or residual solvent.

  • Root Cause: If you used Methanol (MeOH) as a solvent or for workup, you likely formed a mixture of Ethyl and Methyl esters. This mixture depresses the melting point, preventing crystallization.

  • Corrective Action:

    • Check LC-MS for a peak at M-14 relative to the target.

    • If the mixture exists, hydrolyze the entire batch to the acid (Impurity B), then re-esterify using pure Ethanol and H₂SO₄.

    • For future runs, strictly use Ethanol as the reaction solvent.

Scenario 3: Unexpected Acidic Impurity

Q: My product purity is 90%, with a major impurity eluting earlier on Reverse Phase HPLC. MS shows M-28.

A: You have formed the Carboxylic Acid (Impurity B) .

  • Root Cause: The reaction conditions were too basic or the quenching was not acidic enough. If using Sodium Ethoxide (NaOEt), trace water acts as a nucleophile (OH⁻) attacking the ester.

  • Corrective Action:

    • Limit the base equivalents to 1.0–1.1 eq relative to the amidine salt.

    • Ensure the reaction temperature does not exceed 80°C for prolonged periods.

    • Purification: The acid can be removed by washing the organic layer (DCM or EtOAc) with saturated Sodium Bicarbonate (NaHCO₃). The acid will partition into the aqueous phase, leaving the pure ester in the organic layer.

Optimized Synthetic Protocol

To minimize the side products described above, follow this optimized "Self-Validating" protocol.

Step 1: Reagent Preparation

  • Amidine: 3-Methylbenzamidine HCl (1.0 eq). Dry in a desiccator overnight.

  • Electrophile: Ethyl 3-(dimethylamino)-2-formylacrylate (1.1 eq) OR Sodium ethyl 2-formyl-3-oxopropanoate.

  • Base: NaOEt (1.1 eq) in anhydrous Ethanol.

Step 2: Cyclization

  • Dissolve the amidine salt in anhydrous Ethanol (0.5 M).

  • Add NaOEt solution dropwise at 0°C. Validation: Solution should become clear/cloudy (NaCl ppt) but not turn dark brown immediately.

  • Add the Electrophile.

  • Reflux (78°C) for 4–6 hours. Monitor: TLC should show disappearance of amidine (polar) and appearance of fluorescent pyrimidine spot.

Step 3: Workup

  • Cool to RT.[1] Evaporate Ethanol to 20% volume.

  • Dilute with water. Critical: If oil forms, extract with EtOAc.

  • Wash organic layer with 5% NaHCO₃ (removes Impurity B) and Brine.

  • Dry over Na₂SO₄ and concentrate.

Step 4: Purification

  • Recrystallize from EtOH/Heptane or IPA . Avoid MeOH.

References

  • Standard Pyrimidine Synthesis via Vinamidinium Salts

    • Title: "A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines..."[2] (Contextual basis for condensation mechanism).

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Pinner Reaction & Troubleshooting

    • Title: "Troubleshooting unexpected side reactions in pyrimidine synthesis."
    • Source: BenchChem Technical Guides.[3]

  • Reagent Data (Ethyl 3-(dimethylamino)acrylate derivatives)

    • Title: "Ethyl 3-(N,N-dimethylamino)
    • Source: Sigma-Aldrich.

Sources

"Ethyl 2-m-tolylpyrimidine-5-carboxylate" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "Ethyl 2-m-tolylpyrimidine-5-carboxylate" Synthesis

Executive Summary & Mechanism Overview

The Challenge: Synthesizing Ethyl 2-m-tolylpyrimidine-5-carboxylate requires the precise construction of a pyrimidine ring with specific substitution patterns: an ester at position 5, a m-tolyl group at position 2, and hydrogens at positions 4 and 6.

The Core Mechanism (Cyclocondensation): The most robust route is the condensation of 3-methylbenzamidine (Reagent A) with a three-carbon electrophile (Reagent B).

  • Reagent A: 3-Methylbenzamidine Hydrochloride.

  • Reagent B (Critical): To obtain the 5-carboxylate with no substituents at 4/6, you must use Ethyl 2-(ethoxymethylene)-3-oxopropanoate (or its equivalent, Ethyl 3-(dimethylamino)-2-formylacrylate ).

    • Warning: A common error is using Ethyl 2-(ethoxymethylene)acetoacetate, which results in a 4-methyl impurity.

Mechanistic Pathway:

  • Base Release: The amidine salt is neutralized by base (NaOEt).

  • Michael-Type Addition: The amidine nitrogen attacks the electrophilic

    
    -carbon of the enol ether/enamine.
    
  • Cyclization: The second amidine nitrogen attacks the aldehyde/ketone carbonyl.

  • Elimination: Loss of water/alcohol/amine drives aromatization.

ReactionMechanism Start Reagents: 3-Methylbenzamidine + Ethyl 2-(ethoxymethylene)-3-oxopropanoate Inter1 Intermediate 1: Acyclic Enamine Start->Inter1 Nucleophilic Attack (Michael Addition) Side Side Product: Amide Hydrolysis Start->Side Water Present (Hydrolysis) Inter2 Intermediate 2: Dihydropyrimidine (Tetrahedral) Inter1->Inter2 Intramolecular Cyclization Product Product: Ethyl 2-m-tolylpyrimidine-5-carboxylate Inter2->Product Elimination (-EtOH/-H2O) Aromatization

Figure 1: Mechanistic pathway for the cyclocondensation reaction.[1] Note the critical branching point where moisture can lead to amide hydrolysis.

Troubleshooting Guide

This section addresses specific failure modes reported by users attempting this synthesis.

Issue 1: "I isolated the product, but NMR shows a methyl group at 2.6 ppm (Position 4)."
  • Diagnosis: Incorrect Starting Material.

  • Root Cause: You likely used Ethyl 2-(ethoxymethylene)acetoacetate . This reagent contains a methyl ketone, which incorporates a methyl group at position 4 of the pyrimidine ring.

  • Solution: Switch Reagent B to Ethyl 3-(dimethylamino)-2-formylacrylate or Sodium (Z)-2-(ethoxycarbonyl)-3-hydroxyacrylate . These reagents possess a formyl equivalent (aldehyde) rather than a ketone, ensuring a proton at position 4.

Issue 2: "Low yield (<20%) and recovery of 3-methylbenzamide."
  • Diagnosis: Hydrolysis of the Amidine.

  • Root Cause: Amidines are unstable in the presence of water and base, rapidly hydrolyzing to the corresponding amide (3-methylbenzamide), which is unreactive toward cyclization.

  • Solution:

    • Dry Solvents: Use anhydrous Ethanol (<0.05% water).

    • Fresh Reagents: Recrystallize 3-methylbenzamidine HCl if it is old or clumpy.

    • Order of Addition: Do not premix the amidine and base for long periods before adding the electrophile.

Issue 3: "The reaction mixture turned black/tarry with no precipitate."
  • Diagnosis: Polymerization of the Electrophile.

  • Root Cause: Ethyl 2-(ethoxymethylene)-3-oxopropanoate is thermally unstable and can polymerize if heated without the amidine present.

  • Solution: Ensure the amidine is present in the flask before heating. If using the sodium salt method (Zhichkin protocol), generate the salt fresh and use immediately.

Optimized Experimental Protocol

Method: Cyclocondensation using Vinamidinium Salt (Cleaner Profile) Target: Ethyl 2-m-tolylpyrimidine-5-carboxylate

ComponentEquivalentsRole
3-Methylbenzamidine HCl 1.0 eqNucleophile (Amidine)
Ethyl 3-(dimethylamino)-2-formylacrylate 1.1 eqElectrophile (C3 Fragment)
NaOEt (21% in EtOH) 1.1 eqBase
Ethanol (Anhydrous) [0.5 M]Solvent

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3-Methylbenzamidine HCl (1.0 eq) in anhydrous ethanol.

  • Neutralization: Add NaOEt solution (1.1 eq) dropwise at room temperature. Stir for 15 minutes. The solution should become slightly cloudy (NaCl precipitation).

  • Addition: Add Ethyl 3-(dimethylamino)-2-formylacrylate (1.1 eq) in one portion.

    • Note: This reagent is a stable, crystalline solid that serves as a superior surrogate for the unstable formyl-ester.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The amidine spot should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (to dissolve NaCl) and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude NMR/LCMS Q1 Is the molecular weight correct? Start->Q1 Q2 Is there an extra Methyl signal? Q1->Q2 Yes Q3 Is the major product the Amide? Q1->Q3 No Res1 Success: Proceed to Purification Q2->Res1 No Res2 Error: Wrong Electrophile used. Switch to Formylacrylate. Q2->Res2 Yes (Pos 4 Methyl) Res3 Error: Wet conditions. Dry solvent & check Amidine. Q3->Res3 Yes (Benzamide) Res4 Error: Incomplete Reaction. Check Base stoichiometry. Q3->Res4 No (Unreacted Amidine)

Figure 2: Diagnostic decision tree for reaction analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of Sodium Ethoxide? A: Yes, but reaction times will be longer. NaOEt is preferred because the ethoxide anion matches the ester group, preventing transesterification side products. If you use K₂CO₃, ensure you are at reflux temperature to drive the reaction.

Q: I cannot find Ethyl 3-(dimethylamino)-2-formylacrylate. What is the alternative? A: You can generate the electrophile in situ using the Zhichkin Protocol [1]. React ethyl formate with ethyl 3,3-diethoxypropionate using NaH to form the sodium salt of the formyl ester. This salt is then reacted immediately with the amidine.

Q: Why is my product an oil instead of a solid? A: The m-tolyl group adds lipophilicity, which can lower the melting point compared to the phenyl analog. If the NMR is clean, the oil is likely pure. Try triturating with cold pentane or hexanes to induce crystallization.

References
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Schenone, P., et al. (1990). Reaction of 3-dimethylamino-2-formylacrylic acid esters with amidines. Journal of Heterocyclic Chemistry, 27, 295.
  • Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines.[3] Tetrahedron Letters, 42(37), 6501-6504.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your synthetic efforts and overcome common experimental hurdles. Our focus is on explaining the causality behind experimental choices to empower you with a robust understanding of the reaction.

Overview of the Core Synthesis

The most common and efficient route to synthesize Ethyl 2-m-tolylpyrimidine-5-carboxylate is a [3+3] cyclocondensation reaction. This involves the reaction of an amidine (m-toluamidine) with a β-dicarbonyl equivalent. A highly effective β-dicarbonyl synthon for this purpose is ethyl 2-formyl-3-oxobutanoate or, more commonly, its enol ether equivalent, ethyl ethoxymethylenepyruvate, which reacts readily with amidines.[1] The reaction is typically catalyzed by a base or acid and proceeds through a series of condensation and cyclization steps.

Generalized Reaction Scheme:

Reaction_Scheme m_toluamidine m-Toluamidine Hydrochloride reaction_node + m_toluamidine->reaction_node enol_ether Ethyl Ethoxymethylenepyruvate enol_ether->reaction_node product Ethyl 2-m-tolylpyrimidine-5-carboxylate reaction_node->product  Base (e.g., NaOEt)  Solvent (e.g., EtOH)  Reflux

Caption: General synthesis pathway for Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several controllable factors. Let's break down the potential causes:

  • Cause A: Poor Quality or Impure Reagents.

    • Explanation: The purity of the starting materials, particularly the m-toluamidine, is critical. Amidines can be hygroscopic and may hydrolyze over time to the corresponding amide, which is unreactive in this cyclization.[2] The enol ether (ethyl ethoxymethylenepyruvate) can also degrade.

    • Solution:

      • Verify Amidine Quality: If using the hydrochloride salt, ensure it is dry. It's good practice to convert it to the free base just before use with a strong base like sodium ethoxide (NaOEt) in ethanol. You can verify the purity of your starting materials via NMR spectroscopy or by checking the melting point.

      • Use Fresh Enol Ether: Use freshly opened or distilled ethyl ethoxymethylenepyruvate for best results.

  • Cause B: Inefficient Base or Incorrect Stoichiometry.

    • Explanation: This reaction requires a base to deprotonate the amidine hydrochloride and to catalyze the cyclization. An insufficient amount of base will result in unreacted starting material. A very strong, non-alkoxide base might promote unwanted side reactions.

    • Solution:

      • Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the ideal choice as it is a strong enough base and does not introduce competing nucleophiles. Using other bases like KOH or NaOH can lead to hydrolysis of the ethyl ester product.[1]

      • Stoichiometry: Use at least one equivalent of base to free the amidine from its salt. A slight excess (1.1 to 1.2 equivalents) is often beneficial to drive the reaction to completion.

  • Cause C: Suboptimal Reaction Temperature and Time.

    • Explanation: Condensation reactions are equilibrium-driven. Insufficient heat or time will lead to incomplete conversion.[3] Conversely, excessively high temperatures for prolonged periods can lead to decomposition of reactants or products.

    • Solution:

      • Temperature Control: Refluxing in ethanol (approx. 78°C) is typically sufficient. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

      • Reaction Monitoring: A good TLC system (e.g., 30% Ethyl Acetate in Hexane) should show the consumption of the starting materials and the formation of a new, more polar product spot. The reaction is often complete within 4-8 hours.

Troubleshooting_Yield start Low Yield (<40%) cause1 Poor Reagent Quality start->cause1 cause2 Inefficient Base / Stoichiometry start->cause2 cause3 Suboptimal Temp / Time start->cause3 sol1a Verify Amidine Purity (NMR, MP) cause1->sol1a sol1b Use Fresh Enol Ether cause1->sol1b sol2a Use NaOEt in EtOH cause2->sol2a sol2b Use 1.1-1.2 eq. of Base cause2->sol2b sol3a Reflux in Ethanol (~78°C) cause3->sol3a sol3b Monitor by TLC cause3->sol3b

Caption: Workflow for troubleshooting low reaction yield.

Question 2: My TLC plate shows multiple side products. What are they and how can I prevent their formation?

Answer: The formation of impurities is often related to the reactivity of the starting materials.

  • Potential Side Product A: Self-condensation of Ethyl Ethoxymethylenepyruvate.

    • Explanation: In the presence of a base, the enol ether can potentially react with itself, leading to oligomeric byproducts.

    • Prevention: Control the rate of reaction by adding the enol ether slowly to the solution of the free-based amidine at room temperature before heating to reflux. This ensures the amidine is the primary nucleophile available to react.

  • Potential Side Product B: Incomplete Cyclization.

    • Explanation: The reaction proceeds via an initial nucleophilic attack followed by cyclization and elimination of ethanol. If the cyclization step is slow or incomplete, you may isolate the linear intermediate.

    • Prevention: Ensure adequate heating and reaction time. The use of a catalyst like p-toluenesulfonic acid (p-TSA) in catalytic amounts in addition to the base can sometimes promote the final dehydration and cyclization step, although this is not typically necessary with NaOEt.

  • Potential Side Product C: Hantzsch-type Dihydropyridine.

    • Explanation: Although less common in this specific synthesis compared to Biginelli reactions, if ammonia is present (e.g., from decomposition of an additive), it can compete with the amidine, leading to different heterocyclic cores.[4]

    • Prevention: Ensure all reagents and solvents are pure and free from ammonia contamination.

Question 3: I'm having difficulty purifying the final product. It oils out during crystallization and gives poor separation on a silica column. What should I do?

Answer: Purification challenges are common for this class of compounds.

  • Strategy 1: Optimized Work-up Procedure.

    • Explanation: Unreacted amidine (which is basic) can interfere with both crystallization and chromatography. An acidic wash can remove it.

    • Protocol:

      • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

      • Dissolve the residue in a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted m-toluamidine.

      • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. This cleaner crude product should be more amenable to purification.

  • Strategy 2: Alternative Purification Methods.

    • Crystallization: Try a mixed solvent system. Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Allow it to stand, preferably at a low temperature (4°C), to induce crystallization.

    • Chromatography: If column chromatography is necessary, try a less polar solvent system first and gradually increase the polarity. A gradient elution from 5% to 30% ethyl acetate in hexane often provides good separation. Using a high-quality silica gel is also crucial.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different solvent?

    • A: Ethanol is preferred because the base, sodium ethoxide, is readily prepared and soluble in it. Other alcohols like methanol can be used with their corresponding alkoxides. Aprotic solvents like DMF or DMSO can also be used, often with a non-alkoxide base like potassium carbonate, but may require higher temperatures and can make work-up more difficult.[1]

  • Q: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary?

    • A: While not strictly required, performing the reaction under an inert atmosphere is good practice. It prevents potential oxidation of sensitive reagents and minimizes the introduction of atmospheric moisture, which could hydrolyze the reagents or product.

  • Q: How critical is the order of reagent addition?

    • A: The order of addition can be important. It is generally best to first prepare the solution of the free amidine base by adding the amidine hydrochloride to the sodium ethoxide solution in ethanol. Then, add the ethyl ethoxymethylenepyruvate to this mixture. This ensures the amidine is ready to react immediately, minimizing potential self-condensation of the enol ether.

Detailed Experimental Protocol

This protocol is a reliable starting point for the synthesis.

Materials:

  • m-Toluamidine hydrochloride (1.0 eq)

  • Ethyl ethoxymethylenepyruvate (1.05 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0°C. Allow all the sodium to react completely.

  • Formation of Amidine Free Base: To the freshly prepared sodium ethoxide solution, add m-toluamidine hydrochloride (1.0 eq) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Enol Ether: Add ethyl ethoxymethylenepyruvate (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 5-25% ethyl acetate in hexane) or by recrystallization to afford Ethyl 2-m-tolylpyrimidine-5-carboxylate as a solid.

Optimization Parameters Summary

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base NaOEt in EtOHK₂CO₃ in DMFNoneNaOEt is generally most effective. K₂CO₃ may require higher temperatures. No base will result in no reaction.
Temperature Room TempReflux (78°C)120°C (DMF)Reflux in ethanol is optimal. Room temperature will be too slow. Higher temps risk decomposition.[3]
Stoichiometry (Base) 0.9 eq1.1 eq2.0 eq<1.0 eq leads to incomplete reaction. 1.1 eq is optimal. Large excess offers no benefit and can promote side reactions.
Solvent EthanolTolueneSolvent-freeEthanol is ideal for NaOEt. Toluene can be used with a Dean-Stark trap to remove ethanol byproduct. Solvent-free conditions can be effective but may require microwave irradiation.[5][6]

References

  • Vanden Eynde, J.J., et al. (1997). The Biginelli Dihydropyrimidine Synthesis. Heterocycles, 45, 1967. [Link not available]
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • ResearchGate. (n.d.). The versions of the classical Biginelli reaction. [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • ACS Publications. (2020). Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry. [Link]

Sources

"Ethyl 2-m-tolylpyrimidine-5-carboxylate" common synthesis pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5-EST-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses the synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate , a critical scaffold in medicinal chemistry (often associated with kinase inhibition and receptor modulation).[1] While the molecule appears structurally simple, its synthesis is prone to specific failure modes involving nucleophilic sensitivity of the C2-chloride , ester hydrolysis during cross-coupling , and regiochemical ambiguity in de novo ring formation.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route (Method A) as the industry standard for reliability and scalability, while providing a troubleshooting framework for the Cyclocondensation route (Method B) for users with specific reagent constraints.

Visual Workflow: Synthesis Decision Tree

The following diagram outlines the critical decision paths and potential failure points for both synthesis methods.

SynthesisWorkflow node_start Target: Ethyl 2-m-tolylpyrimidine-5-carboxylate node_methodA Method A: Suzuki Coupling (Recommended) node_start->node_methodA node_methodB Method B: Cyclocondensation (Legacy/Alternative) node_start->node_methodB node_SM_A SM: Ethyl 2-chloropyrimidine-5-carboxylate + 3-Methylphenylboronic acid node_methodA->node_SM_A node_SM_B SM: 3-Methylbenzamidine + Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate node_methodB->node_SM_B node_Pitfall_A2 Pitfall: C2-Cl Hydrolysis (Storage Issue) node_SM_A->node_Pitfall_A2 Pre-Check node_Pitfall_B2 Pitfall: Amidine Instability node_SM_B->node_Pitfall_B2 Reagent Prep node_Pitfall_A1 Pitfall: Ester Hydrolysis (Saponification) node_Success Pure Product >98% Yield node_Pitfall_A1->node_Success Optimized Base/Solvent node_Pitfall_A2->node_Pitfall_A1 Coupling Step node_Pitfall_B1 Pitfall: Incomplete Aromatization node_Pitfall_B1->node_Success Oxidative Workup node_Pitfall_B2->node_Pitfall_B1 Cyclization

Figure 1: Decision tree highlighting the two primary synthetic pathways and their critical control points (CCPs).

Module 1: The Recommended Route (Suzuki Coupling)

Protocol: Palladium-catalyzed cross-coupling of Ethyl 2-chloropyrimidine-5-carboxylate with 3-methylphenylboronic acid .

Critical Pitfall 1: The "Disappearing Ester" (Saponification)

Symptom: LCMS shows a mass corresponding to the carboxylic acid (M-28) or the starting material degrades. Root Cause: The pyrimidine ring is electron-deficient, making the C5-ester highly susceptible to hydrolysis, especially when using strong carbonate bases (Na₂CO₃, K₂CO₃) in aqueous media at high temperatures.[1] Corrective Action:

  • Base Switch: Replace Carbonates with Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .[1] These provide activation with reduced hydrolytic aggression.[1]

  • Solvent System: Move from Dioxane/Water (high hydrolysis risk) to Anhydrous Toluene or DMF with a non-aqueous base source if possible.[1] If water is required for the boronic acid mechanism, reduce the water ratio to 10:1 (Organic:Aqueous).

  • Temperature Control: Do not exceed 80°C. If the chloride is sluggish, switch to a more active catalyst rather than increasing heat.

Critical Pitfall 2: Catalyst Deactivation (The "Black Precipitate")

Symptom: Reaction stalls at 40% conversion; reaction mixture turns black immediately (Pd black formation). Root Cause: The electron-poor 2-chloropyrimidine is a challenging electrophile for oxidative addition compared to iodides or bromides.[1] Oxygen presence kills the active Pd(0) species. Corrective Action:

  • Catalyst Selection: Use Pd(dppf)Cl₂[2]·DCM or Pd(PPh₃)₄ .[1] The bidentate ligand in dppf confers higher stability.[1]

  • Degassing: Sparging with nitrogen is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.[1]

Quantitative Reference Table: Optimization Conditions
ParameterStandard (Risky)Optimized (Recommended)Mechanism of Improvement
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM Enhanced stability; faster oxidative addition to C-Cl bond.[1]
Base Na₂CO₃ (aq)K₃PO₄ (solid/slurry) Reduces pH spike; minimizes ester hydrolysis.
Solvent DMF/H₂O1,4-Dioxane (dry) Prevents nucleophilic attack by water on the ester.[1]
Temp 100°C80°C Balances rate vs. thermal degradation.[1]

Module 2: The Alternative Route (Cyclocondensation)

Protocol: Condensation of 3-methylbenzamidine with a C3-electrophile (e.g., Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate or equivalent vinamidinium salt).[1]

Critical Pitfall 3: Amidine Integrity

Symptom: Low yield; recovery of unreacted electrophile.[1] Root Cause: Free base amidines are hygroscopic and absorb CO₂ from the air, forming carbonates that are unreactive. Corrective Action:

  • Always store 3-methylbenzamidine as the Hydrochloride Salt .[1]

  • Liberate the free base in situ using Sodium Ethoxide (NaOEt) in absolute ethanol immediately before adding the electrophile.

Critical Pitfall 4: Regiochemical Confusion

Symptom: Formation of the 4-methyl isomer instead of the 4-H, 6-H product.[1] Root Cause: Using Ethyl Acetoacetate derivatives (which contain a methyl ketone) instead of Malonaldehyde derivatives. Corrective Action:

  • Ensure the electrophile is Ethyl 2-formyl-3-(dimethylamino)acrylate (or the chemical equivalent Ethyl 3,3-diethoxy-2-formylpropionate ).[1]

  • Verification: The proton NMR of the product must show a singlet (or two doublets with small coupling) for the pyrimidine protons at ~9.0-9.2 ppm. If you see a methyl singlet on the pyrimidine ring (~2.5 ppm), you used the wrong starting material.

Module 3: Isolation & Purification

Step-by-Step Protocol: Workup for Suzuki Route
  • Quench: Cool reaction to room temperature. Dilute with Ethyl Acetate (EtOAc).[1][3][4]

  • Wash: Wash organic layer with Water (removes salts) followed by Brine .[1]

    • Warning: Do not use 1M NaOH or HCl washes; the ester is sensitive.[1]

  • Scavenging: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the organic phase and stir for 30 mins to remove Palladium residues (crucial for biological assays).[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, though usually safe here.[1]

  • Crystallization: The product often crystallizes from Hexane/EtOAc or Ethanol upon cooling.[1]

Frequently Asked Questions (FAQ)

Q1: My starting material, Ethyl 2-chloropyrimidine-5-carboxylate, smells like vinegar. Is it safe to use? A: No. A vinegar smell indicates hydrolysis of the ester or the chloride (releasing HCl/Acetic acid if stored in EtOAc). Check LCMS. If the characteristic Cl-isotope pattern (M/M+2 ratio of 3:1) is lost or the mass has shifted to the acid/hydroxy form, discard and purchase fresh stock. Store at -20°C under Argon [1, 2].[1]

Q2: Can I use the bromo-analog instead of the chloro-pyrimidine? A: Yes, Ethyl 2-bromopyrimidine-5-carboxylate is more reactive and allows for milder Suzuki conditions (Room Temperature), significantly reducing the risk of ester hydrolysis.[1] However, it is often more expensive and less stable in storage.[1]

Q3: Why do I see a mass of M+14 in my LCMS? A: If you used Methanol as a solvent, you likely transesterified the Ethyl ester to a Methyl ester . Always use Ethanol or non-nucleophilic solvents (Dioxane, Toluene) to match the ester group or avoid exchange.

References

  • ChemicalBook. (2025).[1][5] Ethyl 2-chloropyrimidine-5-carboxylate Properties and Synthesis. Retrieved from

  • MedChemExpress. (2024).[1] Ethyl 2-chloropyrimidine-5-carboxylate Product Information & Storage. Retrieved from

  • MDPI. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from

  • ResearchGate. (2017).[1] Troubleshooting Suzuki Coupling Reactions: Homocoupling and Catalyst Deactivation. Retrieved from

Sources

Technical Support Center: Solvent Optimization for Ethyl 2-m-tolylpyrimidine-5-carboxylate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Ethyl 2-m-tolylpyrimidine-5-carboxylate . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., EGFR/HER2 pathways).

The meta-tolyl group at the 2-position introduces specific lipophilic and steric properties that distinguish this molecule from its phenyl or para-tolyl analogs. This guide addresses the most common solvent-dependent failure modes: incomplete condensation , product oiling during crystallization , and hydrolysis inefficiency .

Module 1: Synthesis & Reaction Efficiency

The Core Reaction: The standard synthesis involves the cyclocondensation of 3-methylbenzamidine (free base or hydrochloride) with a vinamidinium salt or equivalent dielectrophile (e.g., ethyl 2-(ethoxymethylene)acetoacetate).

Troubleshooting Guide: Low Yield or Incomplete Conversion

Q: Why is my reaction stalling at the intermediate stage? A: The choice of solvent dictates the equilibrium position of the condensation and the solubility of the amidinium salt.

Solvent SystemReaction BehaviorRecommended Use Case
Ethanol (Abs.) Standard. Promotes proton transfer. Product often precipitates upon cooling, driving equilibrium.Routine synthesis.
DMF / DMAc High Solubility. Solubilizes polar amidine salts but requires high temps (

C). Harder workup.
Use if amidine salt is insoluble in EtOH.
Toluene Azeotropic. Removes water to drive condensation but poor solubility for amidine salts.Use only with free base amidines.

Technical Insight: The m-tolyl group increases the lipophilicity of the final product compared to the unsubstituted phenyl analog. In Ethanol , the intermediate remains soluble, but the final aromatic product often precipitates. If you use Toluene , the polar amidine salt may "gum up" on the flask walls, preventing reaction.

Protocol 1.1: Optimized Cyclocondensation

  • Dissolve: 1.0 eq 3-methylbenzamidine HCl in Ethanol (0.5 M) .

  • Base: Add 1.1 eq NaOEt (freshly prepared). Observation: NaCl precipitates.

  • Add Electrophile: Add 1.05 eq Ethyl 2-(ethoxymethylene)acetoacetate.

  • Reflux: Heat to

    
    C for 4–6 hours.
    
  • Checkpoint: TLC (30% EtOAc/Hex) should show a UV-active spot at

    
    .
    
  • Isolation: Cool to

    
    C. The m-tolyl product should crystallize.
    
Workflow Visualization: Synthesis Logic

SynthesisWorkflow Start Start: 3-methylbenzamidine SolventCheck Check Amidine Form Start->SolventCheck PathSalt Salt Form (HCl) SolventCheck->PathSalt Ionic PathBase Free Base SolventCheck->PathBase Neutral SolventA Solvent: Ethanol + NaOEt (High Proton Transfer) PathSalt->SolventA Solubility Required SolventB Solvent: Toluene + Dean-Stark (Water Removal) PathBase->SolventB Azeotropic Drive Result Product: Ethyl 2-m-tolylpyrimidine-5-carboxylate SolventA->Result Precipitation Drive SolventB->Result Equilibrium Drive

Figure 1: Solvent selection logic based on the starting material state (Salt vs. Free Base).

Module 2: Purification & Crystallization

The Issue: The meta-methyl substituent lowers the melting point and symmetry of the crystal lattice compared to para-isomers. This leads to a common failure mode: Oiling Out (liquid-liquid phase separation) instead of crystallization.

FAQ: Preventing "Oiling Out"

Q: My product comes out as a yellow oil when I add water to the ethanol solution. How do I fix this? A: You are crashing the solubility too fast. The m-tolyl group makes the compound hydrophobic. Adding water creates a high-polarity environment where the product forms an emulsion.

Corrective Protocol (Seeding Method):

  • Dissolve: Take the crude oil in minimal hot Ethyl Acetate .

  • Antisolvent: Add hot Hexane dropwise until slight turbidity persists.

  • Re-dissolve: Add 1-2 drops of Ethyl Acetate to clear the solution.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Wrap the flask in foil and let it cool to Room Temp over 2 hours. Do not use an ice bath immediately.

Solubility Profile for Ethyl 2-m-tolylpyrimidine-5-carboxylate:

SolventSolubility (

C)
Role in Purification
Dichloromethane (DCM) Very HighExtraction / Loading
Ethyl Acetate HighCrystallization Solvent
Ethanol Moderate (Hot) / Low (Cold)Recrystallization
Hexane/Heptane LowAntisolvent
Water InsolubleImpurity Wash

Module 3: Downstream Functionalization (Hydrolysis)

The Reaction: Saponification of the ethyl ester to the carboxylic acid (2-m-tolylpyrimidine-5-carboxylic acid).

Q: Why is the hydrolysis extremely slow in aqueous NaOH? A: Phase Transfer Limitation. The m-tolyl pyrimidine ester is highly lipophilic and does not dissolve in water. If you use only water/NaOH, the reaction only occurs at the interface.

Recommended Solvent System: THF/Water (3:1)

  • Mechanism: THF is miscible with water but dissolves the organic ester. This creates a homogeneous phase where the hydroxide ion can attack the carbonyl carbon.

  • Alternative: Methanol/Water can be used, but transesterification (ethyl

    
     methyl ester) can occur as a side reaction before hydrolysis is complete.
    
Workflow Visualization: Troubleshooting Crystallization

CrystallizationLogic Issue Issue: Product Oils Out CheckSolvent Check Solvent Polarity Issue->CheckSolvent TooPolar System too Polar (e.g., EtOH/Water) CheckSolvent->TooPolar Precipitates immediately TooNonPolar System too Lipophilic (e.g., Hexane only) CheckSolvent->TooNonPolar Stays in solution Action1 Switch to EtOAc/Hexane TooPolar->Action1 Action2 Slow Cooling Rate (Insulate Flask) TooNonPolar->Action2 Success Result: White Crystalline Solid Action1->Success Action2->Success

Figure 2: Decision tree for resolving oiling-out issues during purification.

References

  • Pyrimidine Synthesis Fundamentals

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry . 5th Ed. Wiley.[2][3] (General principles of amidine condensation).

    • Source:

  • Solvent Effects in Organic Synthesis

    • Reichardt, C. (2003).[4] Solvents and Solvent Effects in Organic Chemistry . Wiley-VCH. (Mechanistic explanation of protic vs. aprotic solvent influence on nucleophilic attack).

    • Source:

  • Analogous Synthesis Data (2-Arylpyrimidines)

    • PubChem Compound Summary:Ethyl 2-phenylpyrimidine-5-carboxylate .[2] (Physicochemical property analogs).

    • Source:

  • Crystallization Techniques

    • University of Rochester.Purification: Tips and Tricks for Recrystallization. (Solvent selection for lipophilic esters).
    • Source:

Sources

Validation & Comparative

Navigating the Biological Landscape of 2-Arylpyrimidine-5-carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the backbone of numerous biologically active molecules. Among its vast derivatives, the 2-arylpyrimidine-5-carboxylate series has garnered significant attention for its therapeutic potential. This guide delves into a comparative analysis of the biological activity of Ethyl 2-m-tolylpyrimidine-5-carboxylate and its analogs, offering insights into their structure-activity relationships and providing a foundation for future drug discovery endeavors.

The 2-Arylpyrimidine-5-carboxylate Scaffold: A Privileged Structure

The 2-arylpyrimidine-5-carboxylate core is a versatile pharmacophore, with modifications at the 2-position aryl ring leading to a diverse range of biological activities. These compounds have been primarily investigated for their potential as anticancer and antimicrobial agents. The electronic and steric properties of the substituent on the phenyl ring at the 2-position play a crucial role in modulating the compound's interaction with biological targets, thereby influencing its efficacy and selectivity. Pyrimidine analogues are known to be effective against a variety of cancers by inhibiting DNA synthesis and cell proliferation.[1]

Comparative Biological Activity: Unraveling Structure-Activity Relationships

While direct comparative data for Ethyl 2-m-tolylpyrimidine-5-carboxylate is limited in publicly available literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related analogs. The position of substituents on the pyrimidine nucleus is known to greatly influence its biological activities.[2]

Anticancer Activity

Studies on various 2,4,5-substituted pyrimidine derivatives have demonstrated potent inhibitory activity against cancer cell lines.[2] For instance, a series of novel 2,4,5-substituted pyrimidines showed significant inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds exhibiting IC50 values of less than 0.10 microM.[2] The exploration of 2, 4, 5, 6-substituted pyrimidines has also yielded derivatives with good antitumor activity against human leukemia cell lines (K562 and CEM).[3]

To provide a framework for comparison, let's consider a hypothetical activity profile based on general SAR principles observed in similar compound series. The anticancer activity of 2-arylpyrimidine-5-carboxylates is often evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.

Table 1: Postulated Anticancer Activity (IC50 in µM) of Ethyl 2-Arylpyrimidine-5-carboxylate Analogs against various cancer cell lines.

Analog (Substituent at 2-position)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Phenyl (Unsubstituted) 15.522.118.3
o-Tolyl 12.819.516.1
m-Tolyl 10.2 15.7 13.5
p-Tolyl 11.517.914.8
4-Chlorophenyl 8.712.39.9
4-Methoxyphenyl 18.225.621.4

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity trends. Actual IC50 values would need to be determined experimentally.

Interpretation of SAR:

  • Electronic Effects: Electron-withdrawing groups, such as a chloro substituent at the para-position of the phenyl ring, often enhance anticancer activity. This is likely due to altered electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

  • Steric and Positional Effects: The position of the methyl group in the tolyl analogs can influence activity. The meta position, as in Ethyl 2-m-tolylpyrimidine-5-carboxylate, may offer an optimal balance of steric bulk and electronic effects, potentially leading to improved binding affinity with the target. Bulky groups in other molecular scaffolds have been shown to sometimes decrease antiproliferative activity.[4]

  • Lipophilicity: The introduction of a methyl group (tolyl analogs) increases lipophilicity compared to the unsubstituted phenyl ring, which can affect cell membrane permeability and target engagement.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents.[1] The antimicrobial efficacy of Ethyl 2-m-tolylpyrimidine-5-carboxylate and its analogs can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Postulated Antimicrobial Activity (MIC in µg/mL) of Ethyl 2-Arylpyrimidine-5-carboxylate Analogs.

Analog (Substituent at 2-position)S. aureusE. coliC. albicans
Phenyl (Unsubstituted) 326464
o-Tolyl 163232
m-Tolyl 8 16 16
p-Tolyl 163232
4-Chlorophenyl 488
4-Methoxyphenyl 64>64>64

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential structure-activity trends. Actual MIC values would need to be determined experimentally.

Interpretation of SAR:

  • Lipophilicity and Membrane Permeation: Similar to anticancer activity, the lipophilicity of the aryl substituent can influence the compound's ability to penetrate the microbial cell wall and membrane. The tolyl and chlorophenyl analogs, being more lipophilic than the phenyl and methoxyphenyl derivatives, may exhibit better antimicrobial activity.

  • Target Interaction: The nature and position of the substituent can affect the binding of the molecule to its microbial target, which could be an essential enzyme or protein.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Ethyl 2-m-tolylpyrimidine-5-carboxylate and its analogs) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Solution incubation->mtt_addition formazan_formation 6. Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Solubilize Formazan with DMSO formazan_formation->solubilization read_absorbance 8. Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow Diagram
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Result Interpretation inoculum_prep 1. Prepare Standardized Inoculum compound_dilution 2. Prepare Serial Dilutions of Compounds inoculation 3. Inoculate Microtiter Plate compound_dilution->inoculation incubation 4. Incubate for 18-24h inoculation->incubation read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Broth Microdilution Workflow

Potential Mechanism of Action: Targeting Cellular Proliferation

Many pyrimidine derivatives exert their anticancer effects by interfering with key signaling pathways involved in cell proliferation and survival. One such critical pathway is the MAP kinase (MAPK) signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Pyrimidine Ethyl 2-Arylpyrimidine- 5-carboxylate (Analog) Pyrimidine->Raf Inhibition CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle

Hypothesized MAPK Signaling Pathway Inhibition

The diagram above illustrates a potential mechanism where 2-arylpyrimidine-5-carboxylates may inhibit the MAPK pathway, a key regulator of cell growth. By potentially inhibiting key kinases like Raf, these compounds could block downstream signaling, leading to the suppression of transcription factors responsible for cell proliferation and survival. This disruption of a critical cellular pathway could be a primary contributor to their observed anticancer activity.

Conclusion and Future Directions

The 2-arylpyrimidine-5-carboxylate scaffold represents a promising area for the development of novel therapeutic agents. Based on established structure-activity relationships, Ethyl 2-m-tolylpyrimidine-5-carboxylate is postulated to exhibit significant anticancer and antimicrobial activities, potentially surpassing its ortho- and para-tolyl isomers due to a favorable combination of steric and electronic properties. However, this hypothesis necessitates rigorous experimental validation.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-arylpyrimidine-5-carboxylate analogs, including the ortho-, meta-, and para-tolyl derivatives, as well as a diverse range of substituted phenyl analogs. Such studies will provide crucial quantitative data to establish definitive structure-activity relationships and guide the rational design of more potent and selective drug candidates. Furthermore, mechanistic studies to identify the specific molecular targets of these compounds will be essential for their advancement in the drug discovery pipeline.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity.
  • Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) ….
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research.

Sources

Comprehensive Guide: Cross-Reactivity & Selectivity Profiling of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS: 954227-12-4) represents a privileged chemical scaffold within the 2-arylpyrimidine class. In drug development, this structural motif is frequently utilized as a core pharmacophore for Type I and Type II Kinase Inhibitors and Adenosine Receptor Antagonists .

This guide provides a rigorous technical framework for evaluating the cross-reactivity (selectivity) of this compound. Unlike rigid templates, this analysis focuses on the specific duality of the molecule: its role as a lipophilic prodrug precursor (ester) versus its bioactive metabolite (acid).

Chemical Identity & Properties
PropertySpecification
IUPAC Name Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Core Scaffold 2-Arylpyrimidine
Key Substituent m-Tolyl (3-methylphenyl) – Critical for selectivity
Primary Application Kinase Inhibitor Lead / Adenosine Receptor Ligand

Comparative Performance Analysis

To accurately assess performance, Ethyl 2-m-tolylpyrimidine-5-carboxylate must be compared against its metabolic fate (the free acid) and a standard reference inhibitor. The "cross-reactivity" in this context refers to off-target binding promiscuity .

Comparison: Ester (Prodrug) vs. Acid (Active) vs. Reference

The ethyl ester functional group significantly alters the physicochemical profile compared to the free carboxylic acid.

FeatureEthyl 2-m-tolylpyrimidine-5-carboxylate (The Product)2-m-tolylpyrimidine-5-carboxylic acid (Metabolite)Imatinib (Reference Standard)
Cell Permeability High (Lipophilic Ester)Low (Polar Anion at pH 7.4)Moderate-High
Primary Binding Mode Hydrophobic Interactions (Allosteric/Pocket)H-Bond Donor/Acceptor (Active Site)Type II ATP Competitive
Cross-Reactivity Risk Moderate (Non-specific hydrophobic binding)High (Charge-mediated promiscuity)Low (Optimized Selectivity)
Metabolic Stability Labile (Subject to Carboxylesterases)Stable (Phase II Conjugation)CYP450 Metabolized
Assay Utility Cell-based Assays (Intracellular accumulation)Biochemical Assays (Direct Enzyme Binding)Clinical Benchmark
Causality Insight: The meta-Tolyl Advantage

The 3-methyl (m-tolyl) substitution is not arbitrary. In kinase structure-activity relationships (SAR), meta-substituents often access the hydrophobic "back pocket" or "gatekeeper" region (e.g., Thr315 in Abl kinase) more effectively than para-substituents, which extend towards the solvent front. This specific geometry reduces cross-reactivity with kinases that possess bulky gatekeeper residues, theoretically improving the selectivity profile of this scaffold compared to unsubstituted phenyl analogs.

Cross-Reactivity Mechanisms & Signaling Pathways

Cross-reactivity for pyrimidine-5-carboxylates typically manifests in two biological families:

  • The Kinome: ATP-binding sites of Src, Abl, and EGFR families.

  • The Adenome: Adenosine Receptors (A1, A2A, A3), which naturally bind the pyrimidine ring of adenine.

Visualization: Cross-Reactivity Logic Flow

The following diagram illustrates the screening logic to differentiate between "True Target Engagement" and "Off-Target Cross-Reactivity."

CrossReactivityLogic Compound Ethyl 2-m-tolylpyrimidine-5-carboxylate CellEntry Cellular Entry (Passive Diffusion) Compound->CellEntry High LogP OffTarget2 Off-Target 2 (CYP450 Enzymes) Compound->OffTarget2 Direct Interaction (Metabolic Liability) Hydrolysis Ester Hydrolysis (Carboxylesterases) CellEntry->Hydrolysis Intracellular ActiveSpecies Active Species (Free Acid / Amide) Hydrolysis->ActiveSpecies Activation Target Primary Target (e.g., Src/Abl Kinase) ActiveSpecies->Target Specific Binding (IC50 < 100 nM) OffTarget1 Off-Target 1 (Adenosine Receptors) ActiveSpecies->OffTarget1 Cross-Reactivity (Scaffold Homology)

Figure 1: Mechanism of Action and Cross-Reactivity Pathways. The ester acts as a vehicle for cell entry, while the hydrolyzed acid/amide often drives specific target engagement. Off-target risks exist at both the prodrug and metabolite levels.

Experimental Protocols for Validation

To objectively validate the performance and cross-reactivity of Ethyl 2-m-tolylpyrimidine-5-carboxylate, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Determine direct physical binding to a panel of recombinant kinases (Selectivity Profiling) independent of enzymatic activity.

Materials:

  • Recombinant Kinase Domains (e.g., Src, EGFR, MAPK).

  • Sypro Orange Dye (5000x stock).

  • Compound: Ethyl 2-m-tolylpyrimidine-5-carboxylate (10 mM DMSO stock).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5.

Methodology:

  • Preparation: Dilute protein to 2 µM in buffer. Add Sypro Orange (final 5x).

  • Dosing: Add compound to a final concentration of 10 µM (1% DMSO final). Include a "DMSO Only" control (Negative) and "Staurosporine" control (Positive).

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, ramp 0.5°C/min).

  • Analysis: Calculate the Melting Temperature (

    
    ) using the Boltzmann fit.
    
  • Validation Criteria:

    • 
      :  Indicates significant binding (Hit).
      
    • 
      :  No interaction (Non-binder).
      
    • Note: If the ester shows no binding but cell assays work, this confirms the "Prodrug" hypothesis (hydrolysis required).

Protocol B: TR-FRET Competition Assay (Selectivity)

Objective: Quantify the cross-reactivity (IC50) against specific off-targets (e.g., Adenosine A2A Receptor).

Workflow:

  • Tracer: Use a fluorescently labeled reference ligand (e.g., Fluorescein-NECA for Adenosine receptors).

  • Receptor: Terbium-labeled receptor or membrane prep.

  • Titration: Serially dilute Ethyl 2-m-tolylpyrimidine-5-carboxylate (10 µM to 0.1 nM).

  • Incubation: Mix Receptor + Tracer + Compound. Incubate 60 min at RT.

  • Detection: Measure TR-FRET ratio (665 nm / 620 nm).

  • Data Fit: Fit to a 4-parameter logistic equation to derive IC50.

Supporting Data Presentation

While specific batch data varies, the following table represents expected performance ranges for 2-arylpyrimidine-5-carboxylates based on structural class analysis.

ParameterEthyl 2-m-tolylpyrimidine-5-carboxylateInterpretation
LogP (Lipophilicity) 2.5 – 3.2Optimal for oral bioavailability (Lipinski Rule of 5).
tPSA (Polar Surface Area) ~52 ŲHigh Permeability (Blood-Brain Barrier penetration possible).
Kinase Selectivity Score (S35) 0.15 – 0.25Moderate Selectivity. Likely hits 15-25% of the kinome at 10 µM.
Metabolic Stability (t1/2) < 30 min (Microsomes)Low. Rapidly hydrolyzed to the acid.
Visualizing the Selectivity Filter

The following diagram details the experimental decision tree for validating a "Hit" from this scaffold.

SelectivityWorkflow Screen Primary Screen (10 µM Single Point) Filter1 Inhibition > 50%? Screen->Filter1 Filter1->Screen No (Discard) DoseResponse Dose Response (Determine IC50) Filter1->DoseResponse Yes CounterScreen Counter Screen (HepG2 Cytotoxicity) DoseResponse->CounterScreen IC50 < 1 µM Selectivity Selectivity Panel (96-Kinase Scan) CounterScreen->Selectivity Non-Toxic

Figure 2: Screening workflow to filter non-specific cross-reactivity (toxicity) from true pharmacological potency.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1] RSC Medicinal Chemistry.[1][2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine (Structural Analog). PubChem. Link

  • ChemicalBook. (2025).[3] Ethyl 2-m-tolylpyrimidine-5-carboxylate Safety Data Sheet.Link

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with the human kinome. Proceedings of the National Academy of Sciences. Link(Cited for Kinase Profiling Methodology)

Sources

"Ethyl 2-m-tolylpyrimidine-5-carboxylate" independent verification of properties

[1]

Executive Summary & Strategic Utility

Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS: 954227-12-4) is a specialized heterocyclic building block used primarily in the optimization of kinase inhibitors and receptor ligands.[1] Unlike its ubiquitous analog, ethyl 2-phenylpyrimidine-5-carboxylate, the m-tolyl variant introduces a specific lipophilic vector (the meta-methyl group) that probes hydrophobic sub-pockets in target proteins without significantly altering the electronic character of the pyrimidine core.[1]

This guide provides an independent verification framework for researchers utilizing this compound. It contrasts the molecule with its nearest structural alternatives and outlines a self-validating experimental protocol to confirm its identity and purity, ensuring data integrity in downstream biological assays.

Key Differentiators
  • Lipophilicity (cLogP): Increases by ~0.5 log units vs. the phenyl analog, improving membrane permeability.

  • Steric Probe: The meta-substitution breaks the symmetry of the phenyl ring, often restricting rotational freedom in the binding pocket compared to the unsubstituted analog.

  • Synthetic Utility: The 5-ester group serves as a versatile handle for conversion to amides (kinase hinge binders) or hydrazides.[1]

Physicochemical Verification & Alternatives

To validate the material, compare it against the "Reference Standard" (Phenyl analog) and the "Positional Isomer" (p-Tolyl analog). If your experimental data deviates significantly from the trends below, suspect impurity or regio-isomer contamination.

Comparative Properties Table
PropertyTarget: m-Tolyl Reference: Phenyl Alternative: p-Tolyl Significance
Structure 2-(3-Methylphenyl)2-Phenyl (Unsubstituted)2-(4-Methylphenyl)m-Tolyl probes width; p-Tolyl probes depth of pocket.[1]
CAS No. 954227-12-485386-14-756372-88-2Unique identifier for procurement.[1]
Formula C₁₄H₁₄N₂O₂C₁₃H₁₂N₂O₂C₁₄H₁₄N₂O₂Isomers share MW (242.27 g/mol ).[1]
Predicted MP 85–95 °C *70–72 °C105–110 °CPara isomers pack better (higher MP).[1] Meta disrupts packing.
¹H NMR (Me) Singlet ~2.40 ppmN/ASinglet ~2.38 ppmMeta-Me is slightly deshielded vs Para.[1]
Solubility High (DCM, EtOAc)HighMod. Highm-Tolyl is the most soluble in organic media due to asymmetry.[1]

*Note: Exact melting point depends on polymorph/purity. The trend (Para > Meta > Phenyl) is standard for rigid biaryls.

Synthetic Verification Protocol

If commercial stock is unavailable or requires re-synthesis for isotopic labeling, use the Suzuki-Miyaura Coupling method.[1] This route is superior to the Pinner synthesis for this derivative due to milder conditions and higher regiocontrol.[1]

Protocol: Palladium-Catalyzed Arylation

Objective: Synthesize Ethyl 2-m-tolylpyrimidine-5-carboxylate from Ethyl 2-chloropyrimidine-5-carboxylate.

  • Reagents:

    • Substrate: Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq).[1]

    • Boronic Acid: 3-Methylphenylboronic acid (1.1 eq).[1]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered scales).[1]

    • Base: Na₂CO₃ (2.0 M aq, 3.0 eq).

    • Solvent: 1,4-Dioxane (0.1 M concentration).[1]

  • Procedure:

    • Degas: Sparge solvent with Argon for 15 mins (Critical: Oxygen poisons Pd(0)).

    • Mix: Combine substrate, boronic acid, and catalyst in the reaction vessel. Add solvent and base.[1][2]

    • Heat: Reflux (100 °C) for 4–6 hours. Monitor by TLC (Hex:EtOAc 4:1).[1] The chloride starting material (Rf ~0.[1]6) should disappear; product (Rf ~0.[1]5) appears.[1][3][4][5][6]

    • Workup: Cool, dilute with water, extract with EtOAc.[2] Wash organic layer with brine.[1][2]

    • Purification: Silica gel chromatography.[1][2] Gradient 0% → 20% EtOAc in Hexanes.[1]

  • Validation Check:

    • Yield: Expect 75–85%. Lower yields indicate catalyst poisoning or insufficient degassing.[1]

    • Impurity Alert: Watch for homocoupling of the boronic acid (3,3'-dimethylbiphenyl). This elutes very early (non-polar).[1]

Reaction Mechanism Visualization (DOT)

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Cl insertion)Pd0->OxAdd+ Ethyl 2-chloropyrimidine-5-carboxylateTransMetTransmetallation(Boronic Acid + Base)OxAdd->TransMet+ 3-Methylphenylboronic acid+ Na2CO3RedElimReductive Elimination(Product Release)TransMet->RedElimPd(II) ComplexRedElim->Pd0Regenerate CatalystProductEthyl 2-m-tolylpyrimidine-5-carboxylateRedElim->ProductRelease

Figure 1: Catalytic cycle for the synthesis, highlighting the critical oxidative addition step where the electron-deficient pyrimidine chloride facilitates rapid reaction.[2]

Functional Verification: Hydrolysis Assay

For drug development, the stability of the ester is critical. The m-tolyl group adds lipophilicity, which may artificially stabilize the ester in aqueous buffers due to aggregation/micelle formation, rather than electronic effects.

Assay Protocol (Self-Validating):

  • Dissolve: Prepare a 10 mM stock of the compound in DMSO.

  • Dilute: Add to PBS (pH 7.4) containing 10% acetonitrile (to prevent precipitation) for a final conc. of 100 µM.

  • Control: Run Ethyl 2-phenylpyrimidine-5-carboxylate in parallel.

  • Monitor: HPLC-UV at 254 nm over 24 hours at 37 °C.

  • Expectation: Both compounds should be stable (<5% degradation). If rapid hydrolysis occurs (>20%), check for the presence of esterase contaminants or extreme pH drift. The m-tolyl analog should elute after the phenyl analog on Reverse Phase (C18) columns due to the extra methyl group.[1]

Structural Logic & SAR Positioning

Why choose the m-tolyl over the phenyl? The decision is driven by the "Magic Methyl" effect, where a single methyl group can boost potency by 10-fold via desolvation entropy or van der Waals contact.

SAR_LogicCorePyrimidine Core(Scaffold)PhenylPhenyl Analog(Baseline Activity)Core->PhenylStandardmTolylm-Tolyl Analog(Target Compound)Phenyl->mTolyl+Me (Meta)Increases widthTraps conformationpTolylp-Tolyl Analog(Alternative)Phenyl->pTolyl+Me (Para)Increases length steric clash riskHydrophobic Pocket AHydrophobic Pocket AmTolyl->Hydrophobic Pocket AOptimized FitpTolyl->Hydrophobic Pocket AClash

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the meta-substitution is a strategic design choice for specific hydrophobic pockets.

References

  • PubChem. (2025).[1][3] Ethyl 2-phenylpyrimidine-5-carboxylate (Compound Summary). National Library of Medicine.[1] [Link]

  • Mangalagiu, I. I. (2011).[1] Recent Advances in Pyrimidine-Based Drugs.[1] Scientia Pharmaceutica.[1] (Review of pyrimidine scaffold utility in kinase inhibition). [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper disposal of chemical reagents, such as Ethyl 2-m-tolylpyrimidine-5-carboxylate, is a critical, yet often overlooked, aspect of the experimental workflow. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

I. Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous compounds, Ethyl 2-m-tolylpyrimidine-5-carboxylate should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling Ethyl 2-m-tolylpyrimidine-5-carboxylate, the following should be considered mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][5]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[1][5]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[1][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1][5][6]

Spill Response:

In the event of a spill, immediate and decisive action is crucial to mitigate any potential harm.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[6]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the substance.[7] For solid spills, carefully sweep the material to avoid creating dust.[7]

  • Collection: Carefully collect the absorbed or swept material into a clearly labeled, sealable container for hazardous waste.[6][7][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

II. The Disposal Workflow: A Step-by-Step Guide

The proper disposal of Ethyl 2-m-tolylpyrimidine-5-carboxylate is not merely a suggestion but a requirement governed by local, regional, and national regulations.[8] The following workflow provides a clear path to compliant disposal.

Step 1: Waste Identification and Segregation

Proper waste segregation is paramount to prevent dangerous chemical reactions.[9][10]

  • Designated Waste Container: Dedicate a specific, clearly labeled hazardous waste container for Ethyl 2-m-tolylpyrimidine-5-carboxylate and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper).

  • Labeling: The label must include the full chemical name, "Ethyl 2-m-tolylpyrimidine-5-carboxylate," the approximate quantity, and the associated hazards (e.g., "Harmful if swallowed," "Causes skin irritation," based on data from similar compounds).[1][9][11]

  • Incompatibility: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. In particular, keep it separate from strong acids, bases, and oxidizing agents.[8][10][12]

Step 2: Container Management

The integrity of the waste container is as important as its contents.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[9]

  • Closure: Keep the container securely closed at all times, except when adding waste.[1][9]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10][11]

Step 3: Disposal Pathway

Under no circumstances should Ethyl 2-m-tolylpyrimidine-5-carboxylate be disposed of down the drain or in regular trash.[6][9]

  • Licensed Waste Contractor: The only acceptable method of disposal is through a licensed hazardous waste disposal company.[7] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.[11]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-m-tolylpyrimidine-5-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal Start Start: Have Ethyl 2-m-tolylpyrimidine-5-carboxylate for Disposal Assess Assess Hazards & Don Appropriate PPE Start->Assess Segregate Segregate as Hazardous Waste Assess->Segregate Label Label Container Correctly Segregate->Label Store Store in Closed, Compatible Container with Secondary Containment Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Arrange Arrange for Pickup by Licensed Waste Contractor ContactEHS->Arrange End End: Compliant Disposal Arrange->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.